(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[5-chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZWBMQPOWTYNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681870 | |
| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870822-78-9 | |
| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, a halogenated arylboronic acid, is a key building block in modern organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its unique substitution pattern—featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety—imparts a distinct combination of reactivity, stability, and lipophilicity to molecules incorporating this fragment. This guide provides a comprehensive overview of the physical and chemical properties of this reagent, detailed protocols for its characterization, and insights into its handling, stability, and reactivity, grounded in the established behavior of closely related arylboronic acids.
The trifluoromethoxy (-OCF₃) group is an increasingly popular substituent in drug design, often serving as a lipophilic bioisostere for a methoxy group, with the added benefits of enhanced metabolic stability and altered electronic properties. The chloro substituent further modulates the electronic nature and steric profile of the aromatic ring. The boronic acid functional group is renowned for its versatility, most notably its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Understanding the nuanced properties of this compound is therefore crucial for its effective application in the synthesis of novel pharmaceuticals and advanced materials.
Core Physical and Chemical Properties
While specific experimental data for this compound is not extensively published, the following table summarizes its fundamental identifiers and includes representative data from closely related analogs to provide a reasonable estimation of its properties.
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 870822-78-9 | [1] |
| Molecular Formula | C₇H₅BClF₃O₃ | [1] |
| Molecular Weight | 240.37 g/mol | [1] |
| Appearance | Typically a white to off-white solid, characteristic of many arylboronic acids. | [2] |
| Melting Point | Not experimentally determined for this specific compound. For comparison, 2-fluoro-5-(trifluoromethyl)phenylboronic acid has a melting point of 104-109 °C. | [3] |
| Boiling Point | Not experimentally determined. Predicted boiling point for the related 2-chloro-5-(trifluoromethoxy)phenylboronic acid is 303.9 ± 52.0 °C. | [4] |
| Solubility | Generally soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and nonpolar solvents like hexanes. | General knowledge on arylboronic acids |
| Purity | Commercially available with purities typically around 96%. | [1] |
Structural and Stability Considerations
Arylboronic acids exhibit specific structural behaviors and stability profiles that are critical for their storage and use.
Dehydration and Boroxine Formation
A key characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5] This equilibrium is influenced by the presence of water, temperature, and the electronic nature of the substituents on the aromatic ring.
-
Mechanism : The formation of boroxines is an entropically driven process where three molecules of boronic acid condense, releasing three molecules of water.[6] This process can occur upon heating or in anhydrous solvents.[7]
-
Practical Implications : The presence of boroxine in a sample of boronic acid can affect the stoichiometry of reactions if not accounted for. However, the equilibrium is reversible, and the boroxine can be readily hydrolyzed back to the monomeric boronic acid by the addition of water. For many applications, particularly Suzuki-Miyaura couplings which are often run in aqueous conditions, the presence of some boroxine is not detrimental as it converts to the active boronic acid in situ.
Caption: Reversible dehydration of boronic acid to its boroxine.
Protodeboronation
Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This process is highly dependent on the reaction conditions, especially pH, and the electronic properties of the aryl group.
-
Mechanism : The reaction can be catalyzed by both acid and base.[8] Under basic conditions, the boronic acid is converted to the more electron-rich boronate anion ([ArB(OH)₃]⁻), which can then be protonated, leading to the loss of the boronic acid group.[9] For highly electron-deficient arylboronic acids, a mechanism involving a transient aryl anion may also be operative.[9]
-
Mitigation Strategies : To minimize protodeboronation in reactions like the Suzuki-Miyaura coupling, it is crucial to carefully select the base, solvent, and temperature. Sometimes, using boronic esters, such as pinacol esters, can enhance stability and reduce the rate of protodeboronation by protecting the boronic acid moiety.[4]
Spectroscopic and Analytical Characterization
Detailed characterization is essential to confirm the identity and purity of this compound. The following section outlines standard experimental protocols for its analysis, with expected outcomes based on closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. A comprehensive analysis would involve ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation : Dissolve approximately 10-20 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. Acetone-d₆ is often a good choice due to the high solubility of many boronic acids.[10]
-
¹H NMR : Acquire a standard proton NMR spectrum. The aromatic region will show a characteristic splitting pattern for the three protons on the phenyl ring. A broad singlet corresponding to the B(OH)₂ protons should also be visible, which will exchange upon addition of a drop of D₂O.
-
¹³C NMR : Acquire a proton-decoupled ¹³C NMR spectrum. Expect to see signals for the six aromatic carbons and a quartet for the -OCF₃ carbon due to coupling with fluorine. The carbon attached to the boron atom (C-B) may be broad or have a lower intensity.
-
¹⁹F NMR : Acquire a ¹⁹F NMR spectrum. A singlet corresponding to the -OCF₃ group is expected.
-
¹¹B NMR : Acquire a ¹¹B NMR spectrum. A single, broad peak is expected, characteristic of a tricoordinate boronic acid. The chemical shift can provide information about the electronic environment of the boron atom.[11]
Data Interpretation (based on analogous compounds) : For the closely related (trifluoromethoxy)phenylboronic acid isomers, the ¹¹B NMR chemical shifts are typical for tri-coordinated boronic species.[11] In ¹⁹F NMR, long-range couplings to aromatic protons can sometimes be observed.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation : Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Analysis : Analyze in both positive and negative ion modes. In negative ESI mode, the deprotonated molecule [M-H]⁻ is often observed for boronic acids.[12]
-
Data Interpretation : The mass spectrum should show a prominent ion corresponding to the calculated molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be clearly visible in the molecular ion cluster.
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation : Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation : Key expected vibrational bands include:
-
O-H stretch : A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.
-
C-H stretch (aromatic) : Peaks just above 3000 cm⁻¹.
-
C=C stretch (aromatic) : Peaks in the 1400-1600 cm⁻¹ region.
-
B-O stretch : A strong band around 1350 cm⁻¹.
-
C-F and C-O stretches (from -OCF₃): Strong absorptions typically in the 1000-1300 cm⁻¹ region.
-
C-Cl stretch : In the fingerprint region, typically below 800 cm⁻¹.
-
Reactivity and Synthetic Applications
The primary synthetic utility of this compound lies in its role as a coupling partner in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is the most common application for arylboronic acids, enabling the formation of biaryl structures.
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup : To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of dioxane and water (4:1) or toluene.
-
Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The electron-withdrawing nature of the chloro and trifluoromethoxy groups can influence the transmetalation step in the catalytic cycle, and optimization of the base, ligand, and temperature may be necessary for challenging substrates.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the quality and ensure the safety of arylboronic acids.
-
Hazard Identification : this compound and related compounds are typically classified as irritants. They may cause skin, eye, and respiratory irritation.[13]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Storage : Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[15] Due to their hygroscopic nature and tendency to dehydrate, storage in a desiccator or under an inert atmosphere is recommended for long-term stability.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Boronic acid waste should not be discharged into drains.[15]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis. While specific physical data for this compound remains to be fully documented in the literature, a comprehensive understanding of its properties and reactivity can be achieved by examining the behavior of closely related arylboronic acids. Its stability is governed by the equilibria of dehydration to boroxines and the potential for protodeboronation, both of which can be managed with appropriate handling and reaction conditions. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to effectively characterize, handle, and utilize this important building block in the pursuit of novel molecules with applications in drug discovery and beyond.
References
- 1. labshake.com [labshake.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BioOrganics [bioorganics.biz]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. spectrumchemical.com [spectrumchemical.com]
A Technical Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid: Structure, Properties, and Synthetic Applications
Abstract and Introduction
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring a boronic acid group for cross-coupling, a chloro atom, and an electron-withdrawing trifluoromethoxy (-OCF3) group—makes it a valuable reagent for the synthesis of complex molecules. Arylboronic acids are foundational to the formation of carbon-carbon and carbon-heteroatom bonds, with fluorinated analogues offering distinct advantages in modulating the physicochemical and pharmacological properties of target compounds.
The trifluoromethoxy group, in particular, is of significant interest in medicinal chemistry and drug development. It enhances metabolic stability, increases lipophilicity, and can alter the binding affinity of a molecule to its biological target, making it a desirable feature in novel therapeutic agents.[1][2] This guide provides an in-depth analysis of the molecular structure, physicochemical properties, and key synthetic applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work.
Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These data are essential for experimental design, including stoichiometry calculations and selection of appropriate analytical techniques.
| Property | Value | Source(s) |
| IUPAC Name | [5-chloro-2-(trifluoromethoxy)phenyl]boronic acid | [3] |
| CAS Number | 870822-78-9 | [3] |
| Molecular Formula | C₇H₅BClF₃O₃ | [3] |
| Molecular Weight | 240.4 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Purity | Typically ≥96% | [3] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane); slightly soluble in water | [4] |
Molecular Structure and Mechanistic Insights
The reactivity and utility of this compound are direct consequences of its molecular architecture. The phenyl ring is substituted at the 1, 2, and 5 positions, creating a specific electronic and steric environment.
Key Structural Features:
-
Boronic Acid Group (-B(OH)₂): This functional group is the reactive center for Suzuki-Miyaura cross-coupling, enabling the formation of a new carbon-carbon bond at this position.[5] Boronic acids are Lewis acids, and this acidity is influenced by the ring's substituents.[6]
-
Trifluoromethoxy Group (-OCF₃): Located at the C2 (ortho) position, this group exerts a powerful electron-withdrawing inductive effect. This effect increases the Lewis acidity of the boron atom, which can influence reaction kinetics.[6] Its steric bulk can also affect the rotational orientation of the boronic acid group. In medicinal chemistry, the -OCF₃ group is prized for its ability to enhance metabolic stability and membrane permeability.[2]
-
Chloro Group (-Cl): Positioned at C5 (para to the boronic acid), the chlorine atom also contributes an electron-withdrawing inductive effect and can serve as an additional handle for further synthetic transformations.
The combined electronic effects of the -OCF₃ and -Cl groups render the phenyl ring electron-deficient, which can be advantageous in certain coupling reactions and influences the compound's overall reactivity profile.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most robust and widely used methods for constructing biaryl and substituted aryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic materials.[7]
Causality Behind the Mechanism: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand).
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (Ar-X), forming an Ar-Pd(II)-X complex. This is often the rate-determining step.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial; it reacts with the boronic acid to form a more nucleophilic boronate species [B(OR)₃]⁻, which facilitates the transfer of the aryl group to the electropositive palladium atom. This step regenerates the boron-containing species as a borate salt.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, allowing the cycle to continue.
The choice of base, solvent, and ligand is critical for optimizing reaction yield and preventing side reactions, such as homocoupling of the boronic acid.
Validated Experimental Protocol: Synthesis of a Biaryl Compound
This section provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound.
Objective: To synthesize 2-(5-Chloro-2-(trifluoromethoxy)phenyl)pyridine by coupling the title boronic acid with 2-bromopyridine.
Materials:
-
This compound (1.0 eq)
-
2-Bromopyridine (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Expertise Insight: A flame-dried flask under an inert atmosphere is critical. The active Pd(0) catalyst, formed in situ from Pd(OAc)₂, is sensitive to oxygen and moisture, which can deactivate it and reduce yields.
-
-
Reagent Addition: Seal the flask with a rubber septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. Add the degassed 4:1 dioxane/water solvent mixture via syringe, followed by the 2-bromopyridine.
-
Expertise Insight: Degassing the solvent (e.g., by sparging with argon for 30 minutes) removes dissolved oxygen, further protecting the catalyst. Water is often necessary in the solvent system to help dissolve the inorganic base.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously overnight (approx. 12-16 hours).
-
Monitoring: After the reaction time, cool the mixture and check for the consumption of starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a saturated sodium chloride solution (brine).
-
Trustworthiness Principle: The workup removes the inorganic base, palladium salts, and other water-soluble impurities.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Combine the pure fractions and confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Trustworthiness Principle: This final analytical validation is non-negotiable in research and development to confirm that the desired molecule has been synthesized to the required purity.
-
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes, as boronic acids can cause irritation.[11] In case of contact, wash the affected area thoroughly with water.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a sophisticated and valuable building block for synthetic chemistry. Its well-defined structure provides a reliable platform for introducing the unique chloro- and trifluoromethoxy-substituted phenyl motif into larger molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions has cemented its role in the toolkits of medicinal chemists and materials scientists aiming to synthesize novel compounds with tailored electronic, physical, and biological properties. Understanding its structure, reactivity, and proper handling is key to successfully leveraging this powerful reagent in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 928053-97-8: [5-fluoro-2-(trifluoromethyl)phenyl]boron… [cymitquimica.com]
- 3. labshake.com [labshake.com]
- 4. chembk.com [chembk.com]
- 5. Buy 5-Chloro-2-fluoro-3-(trifluoromethyl)phenylboronic acid | 2121513-80-0 [smolecule.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aaronchem.com [aaronchem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Determination of Organic Solvent Solubility for (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Abstract
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a substituted arylboronic acid with significant potential as a building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions. A fundamental physicochemical property governing its application in both drug discovery and process chemistry is its solubility in organic solvents. Poor solubility can impede reaction kinetics, complicate purification, and hinder formulation development, ultimately impacting bioavailability and therapeutic efficacy.[1][2] This technical guide addresses the absence of publicly available solubility data for this specific compound by providing a comprehensive framework for its systematic determination. We present a detailed, field-proven experimental protocol based on the gold-standard isothermal shake-flask method, coupled with a robust HPLC-UV analytical quantification workflow. This document is designed to empower researchers, chemists, and drug development professionals to generate reliable and reproducible solubility data, enabling informed solvent selection for synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility
Boronic acids are a cornerstone of modern organic synthesis, most renowned for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This versatility makes compounds like this compound valuable intermediates for creating complex molecules. However, the successful application of any compound is fundamentally linked to its solubility.
In process chemistry and synthesis , solvent selection dictates reaction concentration, temperature limits, and product isolation strategies.[4] An appropriate solvent system ensures reactants are in the solution phase, maximizing reaction rates and minimizing side-product formation. For purification via crystallization, understanding solubility across a range of solvents is paramount.
In drug development , solubility is a critical determinant of a drug's journey through the body. A compound must dissolve to be absorbed and exert its pharmacological effect.[5][6] Therefore, determining solubility early in the discovery pipeline is essential to avoid costly late-stage failures and to guide formulation strategies.[2][7]
Theoretical Framework: Predicting Solubility Behavior
While precise quantitative data requires experimentation, the structure of this compound provides clues to its expected behavior based on established physicochemical principles.
-
Polarity and Substituent Effects : The molecule possesses a polar boronic acid group [-B(OH)₂] capable of acting as a hydrogen bond donor and acceptor.[3] The phenyl ring itself is nonpolar, but the strongly electron-withdrawing chloro (-Cl) and trifluoromethoxy (-OCF₃) groups significantly increase the molecule's polarity compared to unsubstituted phenylboronic acid. The trifluoromethoxy group, in particular, is known to increase the Lewis acidity of the boron atom.[8][9] Based on the "like dissolves like" principle, we can anticipate higher solubility in polar organic solvents (e.g., ethers, ketones, alcohols) and lower solubility in nonpolar hydrocarbon solvents.[4][10]
-
Intermolecular Forces : The primary intermolecular interactions will be hydrogen bonding via the hydroxyl groups and dipole-dipole interactions from the C-Cl and C-OCF₃ bonds. Solvents capable of participating in these interactions will be more effective.
-
The Boroxine Challenge : A characteristic of boronic acids is their tendency to undergo reversible dehydration, especially upon heating or in non-polar solvents, to form a cyclic trimeric anhydride known as a boroxine.[3] This equilibrium between the monomeric acid and the less polar boroxine can complicate solubility measurements and must be considered during experimental design.
Experimental Design: A Systematic Approach
A robust determination of solubility requires a well-designed experiment. The workflow outlined below ensures the generation of accurate thermodynamic equilibrium solubility data.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
NMR and mass spectrometry data of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
An In-depth Technical Guide to the NMR and Mass Spectrometry Data of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Introduction
This compound is a specialized organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the development of novel pharmaceuticals and advanced materials necessitates a comprehensive understanding of its structural and chemical properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a foundational resource for researchers, scientists, and professionals in drug development. A thorough characterization using these analytical techniques is paramount for verifying the compound's identity, purity, and stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its molecular architecture.
Theoretical Framework
The substitution pattern on the phenyl ring, featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety, gives rise to a distinct set of signals in the NMR spectra. The electron-withdrawing nature of the chloro and trifluoromethoxy groups, along with the anisotropic effects of the aromatic ring, significantly influences the chemical shifts of the aromatic protons and carbons. The presence of fluorine and boron introduces additional complexities and informational richness to the spectra through spin-spin coupling.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. Acetone-d₆ is often a good choice due to the solubility of many boronic acids.[1]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Parameters:
-
The analysis should be performed on a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic and boronic acid proton regions (typically 0-12 ppm).
-
¹³C NMR: A proton-decoupled ¹³C experiment is standard. Due to the lower natural abundance of ¹³C, a greater number of scans is required. The spectral width should be set to observe all carbon signals (typically 0-160 ppm).
-
¹⁹F NMR: This experiment is essential for observing the trifluoromethoxy group. A spectral width appropriate for fluorinated organic compounds should be used.
-
¹¹B NMR: This provides information about the coordination state of the boron atom.[1][2]
-
Data Interpretation
The interpretation of the NMR spectra relies on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The boronic acid protons typically appear as a broad singlet, which can exchange with residual water in the solvent.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet (d) | ~8-9 |
| H-4 | 7.4 - 7.6 | Doublet of Doublets (dd) | ~8-9, ~2-3 |
| H-6 | 7.9 - 8.1 | Doublet (d) | ~2-3 |
| B(OH)₂ | 8.0 - 8.5 (broad) | Singlet (s) | N/A |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six signals for the aromatic carbons and a characteristic quartet for the trifluoromethoxy carbon due to coupling with the three fluorine atoms.
| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-1 | ~120 (broad) | Singlet |
| C-2 | ~150 | Quartet (q) |
| C-3 | ~135 | Singlet |
| C-4 | ~125 | Singlet |
| C-5 | ~130 | Singlet |
| C-6 | ~138 | Singlet |
| -OCF₃ | ~120 | Quartet (q) |
Note: The C-B bond can lead to broad signals for the carbon directly attached to boron.
¹⁹F and ¹¹B NMR
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. Long-range couplings with aromatic protons may be observed.[1][2]
-
¹¹B NMR: The chemical shift in the ¹¹B NMR spectrum is indicative of a tricoordinate boronic species.[1][2]
Visualization: Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
Theoretical Framework
For a molecule like this compound, electrospray ionization (ESI) is a commonly employed technique. It can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. A key feature to look for is the isotopic pattern of chlorine, which has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks separated by 2 Da with a characteristic intensity ratio.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a modifier, like ammonium hydroxide for negative mode, may be added to enhance ionization.[3]
-
-
Instrument Parameters:
-
The analysis is typically performed using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Ionization Mode: ESI in negative or positive mode.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and in MS/MS or fragmentation mode to study the fragmentation pattern.
-
Data Interpretation
-
Molecular Ion: The calculated monoisotopic mass of C₇H₅B³⁵ClF₃O₃ is approximately 255.99 Da. The molecular ion peak should be observed at m/z corresponding to this mass (e.g., [M-H]⁻ at ~255.0). The presence of the ³⁷Cl isotope will result in a peak at m/z ~257.0 with roughly one-third the intensity.
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for phenylboronic acids involve the loss of water, the boronic acid group, or other substituents.
Predicted Fragmentation Data
| m/z (predicted) | Identity |
| ~256 / 258 | [M-H]⁻ |
| ~238 / 240 | [M-H - H₂O]⁻ |
| ~194 / 196 | [M-H - B(OH)₂ - OH]⁻ |
Visualization: Proposed Fragmentation Pathway
Caption: Proposed ESI-MS fragmentation pathway for this compound.
Conclusion
The comprehensive analysis of this compound by NMR and mass spectrometry provides unambiguous structural confirmation and is essential for quality control in its various applications. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic isotopic pattern and fragmentation in the mass spectrum, serve as a reliable fingerprint for this molecule. This guide provides the foundational knowledge for researchers to confidently interpret the analytical data of this important chemical building block.
References
A Comprehensive Technical Guide to the Safe Handling of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Double-Edged Sword of a Versatile Building Block
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized arylboronic acid, a class of compounds indispensable to modern synthetic chemistry. Its unique substitution pattern—featuring a chloro, a trifluoromethoxy, and a boronic acid group—makes it a valuable precursor in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Boronic acids are celebrated for their role in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds.
However, the very reactivity that makes this compound a powerful synthetic tool also necessitates a rigorous and informed approach to its handling and safety. The presence of halogen atoms and the inherent reactivity of the boronic acid moiety demand a comprehensive understanding of its potential hazards. This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the causality behind safety protocols. It moves beyond mere procedural lists to instill a culture of intrinsic safety, ensuring that innovation does not come at the expense of well-being.
Hazard Identification and GHS Classification
Understanding the specific hazards is the foundational step in any safety protocol. While a dedicated Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust hazard profile can be constructed by analyzing data from structurally analogous compounds. Arylboronic acids with similar halogen and trifluoromethyl/trifluoromethoxy substitutions consistently exhibit a similar hazard profile.[1][2][3][4] The Globally Harmonized System (GHS) classification for this compound can be summarized as follows:
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
|
The causality behind these classifications lies in the molecule's structure. The boronic acid group can interact with biological nucleophiles, while the halogenated aromatic ring can elicit irritant responses. As a fine powder, it can be easily aerosolized, leading to respiratory tract irritation.[1][4][5][6]
The Proactive Safety Paradigm: A Risk Assessment Workflow
A self-validating safety protocol begins not in the lab, but with a thorough risk assessment. The following workflow should be adapted for any procedure involving this compound.
References
A Senior Application Scientist's Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)boronic Acid: Sourcing, Quality Control, and Application
Abstract
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a key building block in modern medicinal chemistry, prized for its role in constructing complex molecular architectures through carbon-carbon bond-forming reactions. The trifluoromethoxy and chloro substituents offer unique electronic and lipophilic properties, making this reagent invaluable for tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. This in-depth guide provides a comprehensive overview of commercial suppliers, critical quality control parameters, and a detailed, field-tested protocol for its application in Suzuki-Miyaura cross-coupling reactions. Our objective is to equip researchers and drug development professionals with the necessary knowledge to effectively source, validate, and utilize this versatile reagent, thereby accelerating discovery timelines and ensuring reproducibility.
Introduction: The Strategic Importance of a Niche Reagent
In the landscape of drug discovery, the strategic selection of building blocks is paramount. This compound (CAS No. 1256345-63-9) has emerged as a reagent of significant interest. Its utility is primarily anchored in its performance in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology that is a cornerstone of modern organic synthesis.[1][2] The presence of the electron-withdrawing trifluoromethoxy group and the chloro atom on the phenyl ring modulates the reactivity of the boronic acid and imparts desirable properties such as increased lipophilicity and metabolic stability to the final products. These characteristics are highly sought after in the development of novel therapeutics.[3]
This guide moves beyond a simple catalog of suppliers. It provides an application-focused perspective, detailing the causality behind procedural steps and quality checks, born from extensive experience in synthetic and medicinal chemistry laboratories.
Commercial Sourcing and Supplier Evaluation
The reliability of a chemical supplier is as critical as the reagent itself. For a specialized building block like this compound, sourcing decisions should be based on a combination of purity, documentation, available batch-specific data, and supply chain robustness.
Several reputable chemical suppliers offer this reagent, though stock levels and available grades may vary. Below is a comparative table of prominent suppliers.
| Supplier | Typical Purity | Product Number (Example) | CAS Number | Notes |
| Sigma-Aldrich | ≥95% - ≥97% | Varies by brand | 1256345-63-9 | Often provides comprehensive safety and handling data. |
| Alfa Aesar | ≥97% | Varies | 1256345-63-9 | Known for a wide range of research chemicals. |
| TCI Chemicals | >98% | C3478 | 1256345-63-9 | TCI often provides detailed specifications and may note that the product contains varying amounts of the anhydride (boroxine). |
| ChemScene | ≥97% | CS-0097694 | 1195945-67-5 | Provides a range of purity levels and pack sizes for research and development.[4] |
| Frontier Specialty Chemicals | Varies | C1575 (related compound) | 182344-18-9 | Specializes in boronic acids and other organoboron compounds.[5] |
Expert Insight: When selecting a supplier, always request a batch-specific Certificate of Analysis (CoA). Do not rely solely on the catalog purity. For GMP or late-stage development work, a supplier's ability to provide detailed impurity profiles and demonstrate batch-to-batch consistency is non-negotiable.
Quality Control and Analytical Validation: Trust but Verify
Arylboronic acids are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[6][7] While boroxines are often competent in cross-coupling reactions, the presence of an unknown ratio of boronic acid to boroxine complicates stoichiometry calculations and can lead to inconsistent reaction outcomes. Therefore, in-house quality control is a self-validating step crucial for reproducibility.
Recommended QC Workflow:
-
Visual Inspection: The compound should be a white to off-white solid.[8]
-
Proton NMR (¹H NMR): Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the aromatic proton splitting patterns and integration. The broad singlet corresponding to the B(OH)₂ protons is a key indicator, though its chemical shift and intensity can vary.
-
LC-MS Analysis: This is the most effective method to assess purity and identify the presence of the boroxine anhydride or other impurities.
-
Karl Fischer Titration: To quantify water content, which can impact reaction efficiency.
Caption: A typical quality control workflow for validating incoming arylboronic acid reagents.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[9] It involves the reaction of an organoboron species (like our title compound) with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.08 equiv.) or a suitable Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃) in a small amount of the reaction solvent. This can aid in the formation of the active catalytic species.
-
Reagent Addition: Add the catalyst/ligand mixture to the reaction vessel.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture. The total volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum backfilling with an inert gas (Nitrogen or Argon) to thoroughly remove oxygen.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Reaction progress should be monitored by TLC or LC-MS. Typical reaction times are 4-12 hours.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety, Handling, and Storage
Arylboronic acids require careful handling to maintain their integrity and ensure user safety.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[12]
-
Storage: this compound is sensitive to air and moisture.[8] It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen is preferable). For long-term storage, refrigeration (0-8 °C) is recommended to minimize degradation.[3][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]
Conclusion
This compound is a powerful tool in the arsenal of the medicinal and synthetic chemist. Its successful application hinges on diligent sourcing, robust quality control, and the implementation of optimized reaction protocols. By treating this reagent not as a simple commodity but as a critical component requiring validation, researchers can ensure the reliability and reproducibility of their synthetic efforts, ultimately paving a smoother path from discovery to development.
References
- 1. nbinno.com [nbinno.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | [frontierspecialtychemicals.com]
- 6. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. aaronchem.com [aaronchem.com]
- 12. chemicalbook.com [chemicalbook.com]
The Emergence of a Key Building Block: A Technical Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)boronic Acid for Advanced Chemical Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid. This whitepaper provides an in-depth analysis of this crucial building block, offering field-proven insights into its discovery and utility in modern organic chemistry.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms and fluorine-containing functional groups has become a cornerstone of rational molecular design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after substituent in the development of novel pharmaceuticals and advanced materials. When coupled with the versatile reactivity of the boronic acid moiety, the resulting arylboronic acid becomes a powerful tool for the construction of complex molecular architectures.
This guide focuses on This compound (CAS Number 870822-78-9)[1][2][3][4][5], a trifunctional building block that has gained prominence in organic synthesis. The presence of a chloro substituent, a trifluoromethoxy group, and a boronic acid on a single phenyl ring provides multiple reaction handles and modulates the electronic and steric properties of the molecule, enabling its use in a variety of synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
The Discovery and Synthesis: A Tale of Directed ortho-Metalation
While a singular, seminal "discovery" paper for this compound is not readily apparent in the peer-reviewed literature, its synthesis can be logically deduced from well-established principles of modern synthetic organic chemistry. The most plausible and efficient synthetic route hinges on the concept of directed ortho-metalation (DoM) .[6][7][8][9]
The trifluoromethoxy group is a known, albeit weak, directing group for ortho-lithiation.[7] This strategy allows for the regioselective functionalization of the aromatic ring at the position adjacent to the directing group, a transformation that is often difficult to achieve through classical electrophilic aromatic substitution.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 4-chloro-1-(trifluoromethoxy)benzene as the readily available starting material. The key transformation is the introduction of the boronic acid group at the 2-position, ortho to the trifluoromethoxy directing group.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
The following protocol is a representative procedure based on established directed ortho-metalation methodologies for the synthesis of arylboronic acids.
Step 1: Directed ortho-Lithiation of 4-Chloro-1-(trifluoromethoxy)benzene
In this critical step, a strong organolithium base, such as n-butyllithium or sec-butyllithium, is used to deprotonate the aromatic ring at the position ortho to the trifluoromethoxy group. The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent side reactions. The trifluoromethoxy group directs the lithiation to the adjacent C-H bond through a combination of inductive effects and coordination of the lithium cation to the oxygen atom.
Step 2: Borylation of the Aryllithium Intermediate
The resulting aryllithium intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate such as trimethyl borate or triisopropyl borate. The nucleophilic aryllithium attacks the electrophilic boron atom, forming a boronate ester intermediate.
Step 3: Hydrolysis to the Boronic Acid
The final step involves the acidic workup of the reaction mixture. The boronate ester is hydrolyzed to the desired this compound.
Caption: Proposed workflow for the synthesis of the target molecule.
Detailed Experimental Procedure (Representative):
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-chloro-1-(trifluoromethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.
-
To the aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 870822-78-9[1][2][3][4][5] |
| Molecular Formula | C₇H₅BClF₃O₃[2] |
| Molecular Weight | 240.37 g/mol [4] |
| Appearance | Typically an off-white to white solid |
| Purity | >98% (commercially available)[2] |
Characterization of the synthesized compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy would be used to confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the B-O and O-H bonds of the boronic acid.
Applications in Organic Synthesis and Drug Discovery
The trifunctional nature of this compound makes it a valuable building block in a variety of synthetic applications.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety readily participates in the catalytic cycle to form new carbon-carbon bonds with a wide range of organic halides and triflates. This allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Medicinal Chemistry and Drug Discovery
The (5-chloro-2-(trifluoromethoxy)phenyl) moiety is a valuable pharmacophore. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the chlorine atom provides an additional point for diversification or can influence binding to biological targets. This building block can be used in the synthesis of inhibitors for various enzymes and receptors in drug discovery programs.
Materials Science
The electronic properties imparted by the trifluoromethoxy and chloro substituents make this boronic acid a potential building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its preparation, logically achieved through directed ortho-metalation, provides access to a versatile reagent for the construction of complex molecules. The unique combination of a reactive boronic acid, a metabolically stable trifluoromethoxy group, and a synthetically useful chloro substituent ensures its continued and expanding role in the development of new pharmaceuticals and advanced materials.
References
- 1. 870822-78-9|this compound|BLD Pharm [bldpharm.com]
- 2. BioOrganics [bioorganics.biz]
- 3. 870822-78-9 | this compound - AiFChem [aifchem.com]
- 4. angene.in [angene.in]
- 5. Boronic acid, [5-chloro-2-(trifluoromethoxy)phenyl]-,(CAS# 870822-78-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Methodological & Application
Advanced Suzuki-Miyaura Coupling Protocols: Synthesis of Biaryl Scaffolds Using (5-Chloro-2-(trifluoromethoxy)phenyl)boronic Acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide focuses on the application of a structurally complex and synthetically valuable building block: (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid . The incorporation of the 5-chloro-2-(trifluoromethoxy)phenyl moiety into molecular architectures is of significant interest due to the unique electronic properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and binding affinity in drug candidates.[3]
However, this reagent presents distinct challenges stemming from a combination of steric hindrance and electronic effects. The ortho-trifluoromethoxy group can impede key steps in the catalytic cycle, while the overall electron-deficient nature of the ring increases the likelihood of competitive side reactions like protodeboronation.[4][5][6] This application note provides a comprehensive technical guide, including detailed protocols, mechanistic insights, and troubleshooting strategies to enable researchers to successfully employ this versatile yet challenging reagent.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] A Pd(0) species initiates the cycle by inserting into the carbon-halide bond of the coupling partner (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation, where the organic group from the activated boronic acid replaces the halide on the palladium center. Finally, reductive elimination forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Overcoming Substrate-Specific Challenges
The structure of this compound introduces two primary hurdles that require careful protocol design:
-
Steric Hindrance: The bulky trifluoromethoxy (-OCF₃) group at the ortho position significantly encumbers the boron center. This steric bulk can slow both the transmetalation and the subsequent reductive elimination steps.[4][6][10] To overcome this, the catalytic system must employ ligands that are themselves bulky and electron-rich. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they promote the formation of coordinatively unsaturated palladium complexes that accelerate these sterically demanding steps.[4][11]
-
Electronic Deactivation and Protodeboronation: The potent electron-withdrawing effects of both the -OCF₃ and -Cl substituents render the boronic acid susceptible to protodeboronation—the cleavage of the C-B bond by a proton source.[3][5] This side reaction is often exacerbated by strong bases and protic solvents. The choice of a suitable base is therefore critical. While a base is necessary to activate the boronic acid to form a more nucleophilic boronate species for transmetalation, a base that is too strong or too nucleophilic can accelerate decomposition.[12] Moderately weak inorganic bases like K₃PO₄ and Cs₂CO₃ are often preferred over hydroxides or alkoxides.[13] Conducting the reaction under anhydrous or low-water conditions can further suppress this unwanted pathway.
Experimental Protocol: General Procedure
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly less reactive aryl chlorides.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | Commercial |
| Aryl Halide (e.g., 4-Bromoanisole) | ≥98% | Commercial |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥98% | Commercial |
| Potassium Phosphate, tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercial |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial |
| Degassed Water | HPLC Grade | - |
| Standard Glassware | Oven-dried | - |
| Schlenk line or Glovebox | - | - |
| Magnetic Stirrer with Heating Plate | - | - |
Reaction Setup and Execution
Caption: Standard workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq), the aryl halide (1.0 mmol, 1.0 eq), K₃PO₄ (2.0 mmol, 2.0 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The small amount of water can sometimes facilitate the dissolution of the base and the transmetalation step.[9]
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Optimization and Troubleshooting
Achieving high yields with this substrate requires careful optimization. The following table outlines common issues and evidence-based solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Catalyst Inactivity: Pd(II) precatalyst not reduced to active Pd(0).2. Protodeboronation: Decomposition of the boronic acid.[5]3. Slow Oxidative Addition: Particularly with aryl chloride partners. | 1. Use a palladium precatalyst or ensure the reaction mixture is rigorously deoxygenated.[4]2. Switch to a milder base (e.g., K₂CO₃, KF).[12] Run the reaction under strictly anhydrous conditions. Alternatively, convert the boronic acid to a more stable pinacol boronate ester.[9]3. Use a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos). Increase the reaction temperature to 110-120 °C. |
| Formation of Homocoupled Boronic Acid | Oxygen Contamination: O₂ can promote oxidative homocoupling of the boronic acid and deactivate the catalyst. | Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of inert gas throughout the reaction. A robust evacuate/backfill procedure is critical.[4] |
| Incomplete reaction with Sterically Hindered Partners | Severe Steric Clash: Both coupling partners possess ortho-substituents, impeding the reductive elimination step.[6][14] | Switch to a ligand with a wider bite angle, such as XantPhos. More forcing conditions (higher temperature, longer reaction time) may be necessary. For extremely challenging couplings, consider using a specialized catalyst system designed for tetra-ortho-substituted biaryl synthesis.[10] |
Safety Precautions
-
This compound and related boronic acids should be handled with care, as they can be skin and eye irritants.[15][16]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Bases: K₃PO₄ and other bases are corrosive. Avoid inhalation of dust and direct contact with skin.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[17]
Conclusion
The successful application of this compound in Suzuki-Miyaura cross-coupling is readily achievable with a rational approach to experimental design. The primary challenges of steric hindrance and potential protodeboronation can be effectively mitigated through the judicious selection of a bulky, electron-rich phosphine ligand, a moderately weak base, and carefully controlled, oxygen-free reaction conditions. The protocols and strategies outlined in this guide provide a validated framework for researchers to synthesize novel biaryl compounds, enabling further advancements in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. aaronchem.com [aaronchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (5-Chloro-2-(trifluoromethoxy)phenyl)boronic Acid
Introduction: The Strategic Advantage of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic Acid
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. This compound (CAS No. 1217500-64-5) has emerged as a highly valuable reagent for palladium-catalyzed cross-coupling reactions. Its utility stems from the unique combination of three distinct structural features on a single, stable scaffold:
-
The Boronic Acid Moiety: This functional group is the cornerstone for Suzuki-Miyaura coupling, one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds.[1][2] The stability and low toxicity of boronic acids make them ideal for a wide range of synthetic applications.[3]
-
The Trifluoromethoxy (-OCF₃) Group: Positioned ortho to the boronic acid, the -OCF₃ group is a powerful bioisostere for the more common methoxy (-OCH₃) group. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a prized feature in pharmaceutical design.[4]
-
The Chloro- Substituent: The chlorine atom at the 5-position serves as a secondary reactive handle. After an initial cross-coupling reaction at the boronic acid site, the C-Cl bond can participate in subsequent transformations, such as Buchwald-Hartwig amination or a second Suzuki-Miyaura coupling, enabling the rapid assembly of complex, multi-substituted aromatic systems.
This guide provides an in-depth exploration of the application of this versatile reagent in key palladium-catalyzed reactions, offering both mechanistic insights and field-proven laboratory protocols for researchers and drug development professionals.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1217500-64-5 |
| Molecular Formula | C₇H₅BClF₃O₃ |
| Molecular Weight | 254.38 g/mol |
| Appearance | White to off-white solid |
| Primary Use | Intermediate in organic synthesis |
| Key Reactions | Suzuki-Miyaura, Oxidative Heck, etc. |
The Suzuki-Miyaura Coupling: Core Application for Biaryl Synthesis
The Suzuki-Miyaura reaction is the most direct and widely used application for this boronic acid, facilitating the creation of complex biaryl structures.[2] The reaction couples the organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[5]
The "Why": Mechanistic Causality
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), are known to accelerate both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step, leading to higher catalyst turnover and efficiency.[7][8] The base is not merely a spectator; it is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.[10]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (Ar-Br) (1.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inerting the Vessel: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C). The choice of temperature depends on the reactivity of the aryl halide.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are often complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Table 2: Recommended Conditions for Suzuki-Miyaura Coupling Partners
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-90 | Classic conditions, often sufficient for highly reactive iodides. |
| Aryl Bromide (Ar-Br) | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | Buchwald ligands provide high efficiency for bromides.[7] |
| Aryl Chloride (Ar-Cl) | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | Requires more active catalyst systems due to the strength of the C-Cl bond. |
| Aryl Triflate (Ar-OTf) | [Pd(allyl)Cl]₂ (1) | cataCXium® A (2) | K₂CO₃ (2) | THF/H₂O | 60-80 | Triflates are excellent electrophiles and can often be coupled under milder conditions. |
The Oxidative Heck Reaction: C-C Coupling with Alkenes
While the classic Mizoroki-Heck reaction couples an aryl halide with an alkene, a modern variation known as the oxidative Heck reaction allows for the direct use of arylboronic acids.[11][12] This process is catalyzed by Pd(II) and typically proceeds in the absence of a base, broadening the reaction's scope.[13]
Mechanistic Distinction
Unlike the Pd(0)-catalyzed Mizoroki-Heck cycle, the oxidative Heck reaction begins with a Pd(II) catalyst. The key steps are:
-
Transmetalation: The arylboronic acid transfers its aryl group to the Pd(II) center.
-
Migratory Insertion: The alkene coordinates to the aryl-Pd(II) complex and inserts into the Pd-C bond.[14]
-
β-Hydride Elimination: A hydrogen atom from the alkyl-palladium intermediate is eliminated, forming the substituted alkene product and a Pd(II)-hydride species.
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated, often circumventing the need for an external oxidant by using a hydrogen acceptor or other strategies.[13]
Caption: A simplified catalytic cycle for the oxidative Heck reaction with arylboronic acids.
Protocol 2: Oxidative Heck Coupling with Styrene
This protocol is adapted from methodologies developed for the base-free oxidative coupling of arylboronic acids.[12][13]
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.5 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Additive (e.g., N-Bromosuccinimide, NBS, 30 mol%)[12]
-
Anhydrous Toluene
-
Reaction vial with a magnetic stir bar
Step-by-Step Methodology:
-
Reaction Setup: To a reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and NBS (0.3 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (2 mL) followed by styrene (1.5 mmol).
-
Reaction: Seal the vial and stir the mixture at room temperature (25 °C) for 12-24 hours.
-
Monitoring: Monitor the disappearance of the boronic acid and the formation of the stilbene product by TLC or GC-MS.
-
Workup: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (hexanes/ethyl acetate gradient) to isolate the target stilbene derivative.
Sequential Reactions: Leveraging the Chloro- Substituent via Buchwald-Hartwig Amination
The true synthetic power of this compound is realized in multi-step syntheses. After an initial Suzuki coupling, the chloro-substituent remains as a handle for a subsequent Buchwald-Hartwig amination, allowing for the efficient construction of complex tri-substituted aromatic cores.[15] This C-N bond-forming reaction is a cornerstone of medicinal chemistry for synthesizing aryl amines.[16]
Experimental Workflow
The logical flow involves two distinct, high-yielding catalytic steps. This approach is superior to attempting a one-pot, multi-component reaction, which would likely suffer from competing pathways and catalyst inhibition.
Caption: Workflow for a two-step Suzuki / Buchwald-Hartwig synthesis.
Protocol 3: Buchwald-Hartwig Amination of a Suzuki Product
This protocol assumes the starting material is the biaryl product from Protocol 1, which contains the C-Cl bond.
Materials:
-
Chloro-biaryl intermediate (1.0 equiv.)
-
Amine (primary or secondary, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 equiv.)
-
Anhydrous, degassed Toluene
-
Schlenk tube or sealed vial with a magnetic stir bar
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃ (0.015 mmol), RuPhos (0.03 mmol), and NaOᵗBu (1.4 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add the chloro-biaryl starting material (1.0 mmol) and seal the tube. Remove from the glovebox.
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and carefully quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to yield the final aminated product.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enantioselective oxidative boron Heck reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01984B [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic Acid in Modern Pharmaceutical Synthesis
Introduction: The Value Proposition of Fluorinated Building Blocks
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to confer a unique combination of advantageous physicochemical properties upon a drug candidate.[1][2][3] When positioned on an aryl scaffold, as in (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid , this moiety serves as a powerful tool for medicinal chemists to enhance metabolic stability, modulate lipophilicity, and improve membrane permeability and bioavailability.[1][3][4] The strong carbon-fluorine bonds within the trifluoromethoxy group are highly resistant to enzymatic degradation, often leading to an increased in vivo half-life for the parent molecule.[3][5] This application note provides an in-depth guide to the use of this compound as a key intermediate in pharmaceutical synthesis, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures that are prevalent in many marketed drugs.[6][7] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[6][7] this compound is an excellent coupling partner in these reactions, providing a trifluoromethoxy- and chloro-substituted phenyl ring to the target molecule.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing trifluoromethoxy and chloro groups on the boronic acid can influence the transmetalation step. While electron-deficient boronic acids can sometimes exhibit reduced reactivity, the appropriate choice of catalyst, ligand, and base can overcome this challenge to achieve high-yield couplings.[4]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Protocol: Synthesis of N-(4-(5-chloro-2-(trifluoromethoxy)phenyl)-5-cyanopyridin-2-yl)pivalamide
This protocol details the synthesis of a key intermediate for the preparation of compounds with potential therapeutic applications, as described in patent WO 2018/144669 A1. This specific example demonstrates the practical utility of this compound in a Suzuki-Miyaura coupling with a substituted chloropyridine.
Reaction Scheme
(Self-generated image for illustrative purposes)
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Comments |
| This compound | 1256389-72-1 | 254.43 | Limiting Reagent |
| N-(4-chloro-5-cyanopyridin-2-yl)pivalamide | 1142192-33-4 | 237.67 | Coupling Partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 555.36 | Catalyst (Pd(dppf)Cl₂) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Water (H₂O) | 7732-18-5 | 18.02 | Co-solvent |
Experimental Procedure
-
Reaction Setup: To a reaction vessel, add N-(4-chloro-5-cyanopyridin-2-yl)pivalamide (1.0 equiv), this compound (1.1 equiv), and sodium carbonate (3.0 equiv).
-
Solvent Addition: Add 1,4-dioxane and water to the reaction vessel in a 4:1 ratio.
-
Inert Atmosphere: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as LC-MS or TLC until consumption of the starting materials is observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired product, N-(4-(5-chloro-2-(trifluoromethoxy)phenyl)-5-cyanopyridin-2-yl)pivalamide.
Expected Results
Based on the cited patent, this reaction proceeds with high efficiency, affording the desired biaryl product in a 97% yield.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
References
The Strategic Deployment of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic Acid in Modern Medicinal Chemistry
Introduction: Unpacking a Privileged Building Block
In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid has emerged as a reagent of significant interest, embodying a confluence of desirable physicochemical properties imparted by its unique substitution pattern. The presence of a trifluoromethoxy group, a chlorine atom, and a reactive boronic acid moiety on a phenyl scaffold provides medicinal chemists with a powerful tool for modulating pharmacokinetic profiles and target engagement. This technical guide delves into the nuanced applications of this building block, with a particular focus on its instrumental role in the synthesis of kinase inhibitors, and provides detailed protocols for its effective utilization in palladium-catalyzed cross-coupling reactions.
The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it resistant to metabolic degradation and increasing the half-life of drug candidates.[3] The chlorine atom, often referred to as a "magic" substituent in drug design, further contributes to modulating a compound's physicochemical properties, including lipophilicity and stability.[4][5][6] The strategic placement of a chlorine atom can lead to remarkable improvements in potency and favorable pharmacokinetic parameters.[5] The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily for its utility in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3][7]
Application Focus: Synthesis of c-Met Kinase Inhibitors
A prominent application of this compound is in the synthesis of potent and selective inhibitors of the c-Met kinase. The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[4][8]
Several classes of c-Met inhibitors feature a substituted quinoline scaffold, and this compound serves as a key building block for introducing the requisite phenyl moiety at specific positions of the quinoline core. The unique combination of the chloro and trifluoromethoxy substituents on the phenyl ring has been shown to be critical for achieving high potency and selectivity for c-Met.[4][9]
Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone for utilizing this compound. The following protocol is a generalized yet robust procedure for the coupling of this boronic acid with a halo-quinoline, a common reaction in the synthesis of c-Met inhibitors. Given the sterically hindered nature of the ortho-trifluoromethoxy group and the electronic properties of the substituents, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.
General Protocol for the Suzuki-Miyaura Coupling of this compound with a Halo-Quinoline
This protocol is designed for the synthesis of a key intermediate in the development of c-Met kinase inhibitors.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 190781-69-4 | 254.40 | Arylating agent |
| 4-Chloro-7-(trifluoromethyl)quinoline | 35599-02-1 | 231.60 | Coupling partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Palladium catalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | Ligand |
| K₃PO₄ (Potassium phosphate, tribasic) | 7778-53-2 | 212.27 | Base |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Solvent |
| Water (degassed) | 7732-18-5 | 18.02 | Co-solvent |
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-Chloro-7-(trifluoromethyl)quinoline (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to achieve a final solvent ratio of approximately 4:1 (dioxane:water) and a concentration of the halo-quinoline of about 0.1 M.
-
Degassing: Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.
-
Catalyst and Ligand Addition: In a separate vial, quickly weigh and add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halo-quinoline is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling sterically hindered and electron-deficient substrates. The ligand facilitates the oxidative addition of the palladium to the aryl halide and promotes the reductive elimination step of the catalytic cycle.
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant decomposition of the starting materials or product.
-
Solvent System: The use of a dioxane/water mixture is common in Suzuki couplings. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing is critical to remove oxygen, which can oxidize the palladium(0) catalyst and deactivate it.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the trifluoromethoxy and chloro substituents, provide a powerful handle for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The successful application of this reagent in the synthesis of potent c-Met kinase inhibitors underscores its importance in the development of targeted cancer therapies. The provided Suzuki-Miyaura coupling protocol offers a reliable and adaptable method for the incorporation of this privileged scaffold into complex molecular architectures, empowering researchers to advance the frontiers of drug discovery.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Design, Synthesis and Antitumor Activities of c-Met Inhibitors Possessing Thiazolinone Scaffolds [journal11.magtechjournal.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science.[1][2] Its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance has revolutionized the synthesis of complex biaryl and heteroaryl structures.[3][4] However, the ever-increasing complexity of molecular targets necessitates the use of highly functionalized and often challenging coupling partners. Aryl chlorides, once considered reluctant substrates due to the strength of the C-Cl bond, are now routinely employed thanks to advancements in catalyst design.[5][6][7] This guide provides a detailed protocol and mechanistic insights for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid .
The trifluoromethoxy (-OCF₃) group is a highly sought-after moiety in medicinal chemistry, often imparting favorable properties such as increased metabolic stability, lipophilicity, and binding affinity. However, its strong electron-withdrawing nature, coupled with the presence of a chloro substituent, presents a unique set of challenges for the Suzuki-Miyaura reaction. This application note aims to provide a robust and reproducible protocol, grounded in a thorough understanding of the reaction mechanism, to enable researchers to successfully incorporate this valuable synthon into their synthetic campaigns.
Understanding the Key Players and Their Roles
Successful Suzuki-Miyaura coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.
The Boronic Acid: this compound
This boronic acid possesses two key features that influence its reactivity:
-
Electron-Withdrawing Groups: The trifluoromethoxy and chloro groups decrease the electron density on the aromatic ring. While this can make the boronic acid more stable to protodeboronation, it can also impact the rate of transmetalation.[8]
-
Steric Hindrance: The ortho-trifluoromethoxy group can introduce steric bulk around the boron center, potentially impeding its approach to the palladium catalyst.
The Palladium Catalyst and Ligand: The Heart of the Reaction
The choice of palladium catalyst and its associated ligand is paramount, especially when dealing with deactivated aryl chlorides.[5][6]
-
Palladium Precatalyst: A stable Pd(II) precatalyst that readily forms the active Pd(0) species is often preferred for reproducibility.
-
Ligand: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for promoting the oxidative addition of the aryl chloride to the palladium center and facilitating the subsequent reductive elimination.[1][9]
The Base: Activating the Boronic Acid
The base plays a crucial role in the transmetalation step by activating the boronic acid.[10][11][12] It does so by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10][11] The choice of base can significantly impact reaction rates and yields.
The Solvent: A Medium for Success
The solvent system must be capable of dissolving the various components of the reaction and facilitating the interaction between the aqueous and organic phases if a biphasic system is used.[1][3][13] Common solvents include ethers like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[3]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][14][15]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.[2][15]
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.[1][2] This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active Pd(0) catalyst.[1][2]
Experimental Protocol
This protocol is designed as a starting point and may require optimization depending on the specific aryl halide coupling partner.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Equivalents |
| This compound | 1429983-29-8 | 254.41 | - | 1.2 | 1.2 |
| Aryl Halide (Ar-X) | - | - | - | 1.0 | 1.0 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | - | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.48 | - | 0.04 | 0.04 |
| K₃PO₄ | 7778-53-2 | 212.27 | 2 M aqueous solution | 3.0 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | 1 mL | - |
Note: The choice of palladium source and ligand is critical. For challenging couplings involving aryl chlorides, a highly active catalyst system is recommended.[16][17] The combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has proven effective for a wide range of substrates.[17][18]
Reaction Setup and Procedure
Figure 2. General workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (to achieve a final concentration of ~0.2 M with respect to the aryl halide) and the degassed 2 M aqueous solution of K₃PO₄ (3.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed. Reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[19]
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature, using a higher catalyst loading, or trying a different ligand (e.g., an N-heterocyclic carbene-based catalyst).[9][20]
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by water can be a significant side reaction. Using a stronger, less nucleophilic base like Cs₂CO₃ or K₃PO₄ can sometimes mitigate this issue.[1][11] Running the reaction under more anhydrous conditions is also an option, although this can complicate the activation of the boronic acid.
-
Homocoupling: The formation of biaryls from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen. Ensuring a thoroughly deoxygenated reaction environment is crucial.
Conclusion
The Suzuki-Miyaura coupling of this compound, while presenting certain challenges due to its electronic and steric properties, is a highly achievable transformation with the appropriate choice of modern catalytic systems. By understanding the mechanistic underpinnings of the reaction and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully incorporate this valuable building block into their synthetic strategies, paving the way for the discovery of novel pharmaceuticals and advanced materials. The protocol provided herein serves as a robust starting point for these endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. nbinno.com [nbinno.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Introduction
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The trifluoromethoxy (-OCF₃) group imparts unique properties to target molecules, such as increased lipophilicity and metabolic stability, while the chloro substituent provides an additional handle for synthetic diversification.
This document provides a comprehensive guide to the optimal reaction conditions for this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, bases, and solvents, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimizing reaction conditions.[3][4] The catalytic cycle, which centers around a palladium catalyst, comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex, forming a palladium(II) intermediate.[1][3] This is often the rate-determining step of the reaction.[1]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid (R²) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R¹-R²) from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[3][8]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Optimizing Reaction Parameters
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters. For a substrate like this compound, which possesses both an electron-withdrawing trifluoromethoxy group and a deactivating chloro group, optimization is particularly crucial.
Choice of Palladium Catalyst and Ligand
The catalyst system, comprising a palladium source and a ligand, is the heart of the reaction.
-
Palladium Source: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as Pd(OAc)₂ and PdCl₂(dppf), are often more stable and easier to handle but require in-situ reduction to the active Pd(0) species.[9]
-
Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands are often preferred as they can promote the oxidative addition step.[5][10] Buchwald ligands, such as SPhos and XPhos, have demonstrated broad applicability and high activity in challenging coupling reactions.[10][11]
The Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[6][12] The choice of base can significantly impact reaction rates and yields.
Commonly used bases include:
-
Carbonates: K₂CO₃, Cs₂CO₃
-
Phosphates: K₃PO₄
-
Hydroxides: NaOH, KOH
-
Fluorides: KF, CsF
For substrates that may be sensitive to harsh conditions, weaker bases like potassium carbonate or potassium phosphate are often a good starting point.[10] Stronger bases like sodium hydroxide can be effective but may promote side reactions, including protodeboronation (cleavage of the C-B bond).
Solvent Selection
The solvent influences the solubility of reactants and the stability and reactivity of the catalytic species.[13] Common solvents for Suzuki couplings include:
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Amides: Dimethylformamide (DMF)
-
Alcohols/Water: Often used as a co-solvent.
Biphasic solvent systems, such as toluene/water or dioxane/water, are frequently employed.[8] The presence of water can be beneficial for dissolving inorganic bases and facilitating the formation of the active boronate species.[8] However, the effect of polar solvents can be complex and may influence reaction selectivity.[13][14] It is also crucial to use degassed solvents to prevent oxidation and deactivation of the palladium catalyst.[10]
Reaction Temperature
The reaction temperature provides the necessary activation energy for the catalytic cycle. While many modern catalyst systems can operate at room temperature, heating is often required to drive the reaction to completion, especially with less reactive coupling partners.[7][15] Typical temperatures range from 80-110 °C.[15]
Summary of Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(dppf)Cl₂ or a Buchwald G3 Precatalyst | Robust, commercially available, and effective for a wide range of substrates. |
| Ligand | (If not using a precatalyst) SPhos or XPhos | Electron-rich and bulky ligands facilitate oxidative addition and are suitable for challenging couplings.[10][11] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Moderately strong bases that are effective in promoting transmetalation without causing significant substrate decomposition.[15] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Biphasic systems that aid in dissolving both organic and inorganic reagents.[8][15] |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers, particularly for the oxidative addition step. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the vessel with a septum and purge with an inert gas for 15-30 minutes.
-
Add the degassed solvent via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction for completion using an appropriate analytical technique such as TLC, LC-MS, or GC-MS.[16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Monitoring
Real-time monitoring of the reaction is crucial for determining the optimal reaction time and identifying any potential issues.[17][18] Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are commonly used.[16] For substrates containing fluorine atoms, ¹⁹F NMR spectroscopy can be a particularly powerful tool for monitoring the consumption of starting material and the formation of the product.[19]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a fresh batch of catalyst; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase the reaction temperature.[15][20] |
| Protodeboronation | Harsh basic conditions; High temperature. | Use a milder base (e.g., KF); Lower the reaction temperature; Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[15] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Ensure thorough degassing of solvents and reaction vessel; Reduce the catalyst loading.[20] |
| Poor Solubility | Inappropriate solvent system. | Screen different solvents or co-solvent ratios to ensure all components are adequately dissolved.[15] |
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[21] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[21] Avoid inhalation of dust and contact with skin and eyes.[21] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
- 17. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 18. vapourtec.com [vapourtec.com]
- 19. azom.com [azom.com]
- 20. benchchem.com [benchchem.com]
- 21. echemi.com [echemi.com]
Application Note: Strategic Derivatization of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid for Modern Drug Discovery
Abstract
(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a highly valuable building block in medicinal chemistry. The strategic placement of a chloro group and a trifluoromethoxy group on the phenyl ring imparts unique physicochemical properties beneficial for drug candidates, including modulated lipophilicity, enhanced metabolic stability, and altered electronic characteristics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this versatile reagent. We delve into the core principles and provide detailed, field-tested protocols for key transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Chan-Lam (C-N/C-O bond formation), and the complementary Buchwald-Hartwig amination (C-N bond formation). The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to empower chemists to construct diverse molecular libraries for accelerated drug discovery.
Introduction: The Strategic Value of a Privileged Scaffold
The journey of a drug from concept to clinic is underpinned by the strategic design and synthesis of novel molecular entities. Boronic acids have emerged as indispensable tools in this process, serving as versatile intermediates for constructing complex molecular architectures.[1][2] this compound, in particular, represents a "privileged" scaffold, integrating several features highly sought after in modern medicinal chemistry.
-
The Trifluoromethoxy (-OCF₃) Group: This moiety is a bioisostere of groups like methoxy or chloro but offers distinct advantages. It is strongly electron-withdrawing, increasing the acidity of the boronic acid, and is highly lipophilic, which can enhance membrane permeability.[3][4] Crucially, it is exceptionally stable to metabolic degradation, often improving the pharmacokinetic profile of a drug candidate.[4]
-
The Chloro (-Cl) Group: The presence of a halogen atom provides an additional vector for modifying a molecule's properties. It influences lipophilicity and can form specific halogen bonds with biological targets, potentially increasing binding affinity and selectivity.
-
The Boronic Acid [-B(OH)₂] Moiety: This functional group is the cornerstone of its utility. It is remarkably stable, generally exhibits low toxicity, and is the key participant in a suite of powerful cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.[2][5]
This guide will explore the primary derivatization pathways for this reagent, focusing on robust and scalable protocols that are central to the synthesis of compound libraries for high-throughput screening and lead optimization.
Reagent Profile: Physicochemical Properties and Safe Handling
Before proceeding with any synthetic protocol, a thorough understanding of the starting material's properties and safety requirements is paramount.
Table 1: Physicochemical Data for this compound
| Property | Value |
| Chemical Name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid |
| CAS Number | 870822-78-9[6] |
| Molecular Formula | C₇H₅BClF₃O₃ |
| Molecular Weight | 240.38 g/mol |
| Appearance | Typically an off-white to white solid |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C.[7] |
Safety and Handling Precautions:
-
General Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[7]
-
Health Hazards: This compound may cause skin and serious eye irritation.[8][9] It may also be harmful if swallowed.[7]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Derivatization Strategies and Protocols
The true power of this compound is realized through its application in transition-metal-catalyzed cross-coupling reactions. Below are detailed protocols for the most critical transformations in drug discovery.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl scaffolds, which are ubiquitous in pharmaceuticals.[1][10][11] It involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.[10][12]
The reaction proceeds through a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for an efficient reaction. The base activates the boronic acid, facilitating the key transmetalation step where the organic moiety is transferred from boron to the palladium center.[10][13]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Reagents & Materials:
-
This compound (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).
-
Reaction: Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[10] Reactions are typically complete within 4-24 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Expert Insights:
-
Choice of Base: While K₂CO₃ is common, stronger bases like cesium carbonate (Cs₂CO₃) or weaker bases like sodium bicarbonate (NaHCO₃) may be required depending on the electronic nature of the coupling partners.
-
Catalyst/Ligand System: For challenging or sterically hindered substrates, more advanced catalyst systems may be necessary. For example, using a palladium(II) source like Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) can significantly improve yields.[14]
-
Degassing: Thoroughly degassing the solvent is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to poor or no conversion.
C-N/C-O Bond Formation: The Chan-Lam Coupling
The Chan-Lam coupling provides a powerful and often milder alternative to traditional methods for forming aryl-nitrogen and aryl-oxygen bonds.[15][16] It utilizes a copper catalyst and, advantageously, can often be run open to the air at room temperature.[15][17][18] This makes it particularly attractive for synthesizing aryl amines, N-aryl heterocycles, and aryl ethers.
The mechanism is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The boronic acid transmetalates with a Cu(II) salt. This intermediate can then undergo reductive elimination to form the product and a Cu(0) species, or be oxidized (often by atmospheric O₂) to a key Cu(III) intermediate, which then undergoes a more facile reductive elimination.[16][18]
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
This protocol outlines a general procedure for the N-arylation of a heterocycle (e.g., imidazole) with this compound.
Reagents & Materials:
-
This compound (1.5 equiv)
-
Imidazole (1.0 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (1.0 - 2.0 equiv, or catalytic 10-20 mol%)
-
Pyridine (2.0 equiv) or another suitable base/ligand
-
Dichloromethane (DCM) or Methanol (MeOH) as solvent
-
Flask, stir bar, air atmosphere
Procedure:
-
Setup: To a flask open to the air, add the imidazole (1.0 equiv), this compound (1.5 equiv), and Cu(OAc)₂.
-
Solvent and Base Addition: Add the solvent (e.g., DCM) followed by the base (e.g., pyridine).
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often visually indicated by a color change from blue/green to brown. Monitor by TLC or LC-MS. Reaction times can vary from a few hours to 3 days.[15]
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography to afford the desired N-arylated heterocycle.
Expert Insights:
-
Stoichiometric vs. Catalytic Copper: While many early protocols used stoichiometric copper, modern catalytic versions are preferred.[17] In catalytic systems, an oxidant (often atmospheric oxygen) is required to regenerate the active Cu(II) species.
-
Side Reactions: The primary side reactions are protodeboronation (replacement of -B(OH)₂ with -H) and homocoupling of the boronic acid. Using an excess of the boronic acid can help drive the desired reaction to completion.[16]
-
Solvent Choice: The choice of solvent can be critical. Aprotic solvents like DCM or THF are common, but polar protic solvents like methanol can also be effective for certain substrates.
Complementary C-N Bond Formation: The Buchwald-Hartwig Amination
While the Chan-Lam reaction directly utilizes the boronic acid, the Buchwald-Hartwig amination is the benchmark palladium-catalyzed method for C-N bond formation and serves as a powerful complementary strategy.[19][20] It couples an aryl halide with an amine, offering broad substrate scope and high functional group tolerance.[14][20] A researcher might use this method on a biaryl product from a Suzuki reaction that still contains a halide, or on the aryl halide precursor to the boronic acid itself.
Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key difference is the need for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, allowing it to coordinate to the palladium center prior to reductive elimination.[14][21] The choice of phosphine ligand is absolutely critical to the success of the reaction.[14][20]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol describes the amination of 2-bromo-4-chloro-1-(trifluoromethoxy)benzene (the corresponding aryl bromide precursor to our title boronic acid) with a generic secondary amine.
Reagents & Materials:
-
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., G3-XPhos Palladacycle, 0.02 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, NaOt-Bu, and a stir bar to a Schlenk tube.
-
Reagent Addition: Add the aryl bromide, followed by the anhydrous solvent (e.g., toluene). Finally, add the secondary amine via syringe.
-
Inerting: Seal the vessel and, if not done in a glovebox, purge with inert gas.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights:
-
Ligand is Key: The evolution of the Buchwald-Hartwig amination is a story of ligand development. Bulky, electron-rich biaryl phosphine ligands (like XPhos, RuPhos, BrettPhos) are essential for promoting the reductive elimination step and preventing beta-hydride elimination side reactions.[14][21]
-
Base Sensitivity: The use of a strong base like NaOt-Bu means that base-sensitive functional groups on either coupling partner may not be tolerated. In such cases, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, often requiring a different catalyst system and higher temperatures.
-
Precatalysts: Modern palladium precatalysts are often preferred as they are air-stable and generate the active Pd(0) species more reliably in situ upon exposure to the base.[21]
Summary of Derivatization Strategies
Table 2: Comparison of Key Cross-Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Chan-Lam Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-N, C(sp²)-O, C(sp²)-S | C(sp²)-N |
| Metal Catalyst | Palladium (Pd)[10][11] | Copper (Cu)[15][16] | Palladium (Pd)[14][20] |
| Key Reagents | Boronic Acid + Org. Halide | Boronic Acid + Amine/Alcohol | Org. Halide + Amine |
| Typical Base | Carbonates (K₂CO₃, Cs₂CO₃) | Pyridine, Et₃N, Lutidine | Alkoxides (NaOt-Bu), LHMDS[14] |
| Atmosphere | Inert (N₂ or Ar) | Often aerobic (air)[15][17] | Inert (N₂ or Ar) |
| Key Advantage | Robust, vast scope for C-C bonds | Mild conditions, inexpensive metal | Broadest amine scope, high yields |
| Main Challenge | Catalyst sensitivity, inert conditions | Substrate scope limitations, side reactions | Strong base, ligand cost, inert conditions |
Conclusion
This compound is a powerful and versatile building block for drug discovery. Its unique substitution pattern provides a favorable starting point for developing candidates with enhanced metabolic stability and tailored physicochemical properties. By mastering the core derivatization protocols of Suzuki-Miyaura, Chan-Lam, and the complementary Buchwald-Hartwig couplings, medicinal chemists can efficiently generate vast libraries of novel compounds. Understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, as detailed in this guide, is crucial for troubleshooting reactions and successfully advancing hit-to-lead campaigns. The strategic application of these protocols will undoubtedly continue to accelerate the discovery of the next generation of therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 6. labshake.com [labshake.com]
- 7. aaronchem.com [aaronchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. jk-sci.com [jk-sci.com]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Chan-Lam Coupling [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Efficient Catalytic Coupling of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Chloro-2-(trifluoromethoxy)phenyl Moiety
The 5-chloro-2-(trifluoromethoxy)phenyl structural motif is of significant interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, offers a unique combination of properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. These attributes can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The chloro-substituent provides an additional vector for chemical modification or can be a key pharmacophoric element. (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a critical building block for introducing this valuable moiety into complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of efficient catalytic systems for the coupling of this compound, with a primary focus on the Suzuki-Miyaura reaction, and also addresses the potential for Chan-Lam and Buchwald-Hartwig type transformations.
Challenges in the Coupling of this compound
The electronic properties of this compound present specific challenges in cross-coupling reactions. The strong electron-withdrawing nature of both the trifluoromethoxy and chloro groups deactivates the boronic acid, making the crucial transmetalation step in the catalytic cycle more difficult. This can lead to sluggish reactions, low yields, and a higher propensity for side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Overcoming these challenges requires careful selection and optimization of the catalytic system, including the metal catalyst, ligand, base, and solvent.
I. The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is the most widely employed method for the formation of biaryl structures from arylboronic acids and aryl halides. For an electron-deficient substrate like this compound, the choice of a highly active and robust catalytic system is paramount.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Catalytic Systems for this compound
For electron-deficient boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
| Catalyst Component | Recommended Reagents | Rationale for Selection |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Readily available and effective sources of Pd(0) in situ. Buchwald precatalysts offer enhanced stability and activity. |
| Ligand | Buchwald-type biaryl phosphines (XPhos, SPhos, RuPhos), Trialkylphosphines (P(t-Bu)₃) | Bulky and electron-rich ligands that promote the oxidative addition of aryl chlorides and stabilize the catalytic species. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are required to facilitate the transmetalation step with electron-deficient boronic acids. |
| Solvent | Dioxane/H₂O, Toluene, THF, 2-MeTHF | Aprotic solvents, often with a small amount of water, are generally effective. The choice of solvent can influence solubility and reaction rates. |
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Pd(OAc)₂
-
XPhos
-
K₃PO₄ (finely powdered)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add Pd(OAc)₂ (1-3 mol%) and XPhos (2-6 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
II. Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling reaction provides a valuable method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[3][4] This reaction is often performed under milder conditions and can be an excellent alternative to palladium-catalyzed methods.
Mechanism of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond.[3]
Figure 3: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Protocol 2: Chan-Lam N-Arylation with an Amine
This protocol outlines a general procedure for the N-arylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine or another suitable ligand
-
Dichloromethane (DCM) or other appropriate solvent
-
Reaction vessel open to the air
Procedure:
-
Reaction Setup: To a reaction vessel, add the amine (1.0 equiv), this compound (1.5-2.0 equiv), and Cu(OAc)₂ (1.0-2.0 equiv).
-
Solvent and Ligand Addition: Add the solvent (e.g., DCM) and a ligand such as pyridine (2.0-4.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature, open to the air.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to days to reach completion.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
III. Buchwald-Hartwig Amination: A Palladium-Catalyzed Route to Aryl Amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[5][6] This reaction is complementary to the Chan-Lam coupling and is particularly useful for a wide range of amine and aryl halide coupling partners.
Protocol 3: Buchwald-Hartwig Amination with 1-Bromo-5-chloro-2-(trifluoromethoxy)benzene
This protocol describes the coupling of an amine with the corresponding aryl bromide derived from the parent benzene of the topic's boronic acid.
Materials:
-
1-Bromo-5-chloro-2-(trifluoromethoxy)benzene
-
Amine
-
Pd₂(dba)₃
-
XPhos or another suitable Buchwald ligand
-
Sodium tert-butoxide (NaOt-Bu) or another strong, non-nucleophilic base
-
Toluene (anhydrous)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried reaction vessel, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.2-1.5 equiv).
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in drug discovery and materials science. While its electronic properties present challenges for cross-coupling reactions, these can be overcome through the careful selection of a suitable catalytic system. For Suzuki-Miyaura couplings, palladium catalysts with bulky, electron-rich phosphine ligands and strong inorganic bases are highly effective. The Chan-Lam and Buchwald-Hartwig reactions offer powerful complementary methods for the formation of C-N and C-O bonds. The protocols provided in this guide serve as a robust starting point for researchers to efficiently utilize this important synthetic intermediate.
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Role of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid in agrochemical development
Application Notes & Protocols
Topic: The Role of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid in Modern Agrochemical Development
Abstract
The relentless pursuit of higher crop yields and more resilient cultivation systems necessitates the continuous innovation of agrochemicals. A pivotal strategy in modern pesticide design is the incorporation of fluorinated moieties, which can dramatically enhance a molecule's potency, metabolic stability, and overall field performance. This compound has emerged as a critical building block in this endeavor. Its unique substitution pattern—a trifluoromethoxy group for metabolic stability and lipophilicity, a chloro-substituent for modulating electronic properties, and a versatile boronic acid handle—makes it an invaluable intermediate for synthesizing complex, high-value active ingredients. This document provides an in-depth guide to the application of this reagent, focusing on its central role in palladium-catalyzed cross-coupling reactions for the construction of novel agrochemical scaffolds. Detailed protocols, mechanistic insights, and workflow visualizations are provided for researchers engaged in the discovery and development of next-generation herbicides, fungicides, and insecticides.
The Strategic Imperative of Fluorination in Agrochemical Design
The introduction of fluorine, particularly in the form of a trifluoromethoxy (-OCF₃) group, is not a trivial synthetic choice; it is a calculated decision rooted in well-understood physicochemical principles that confer significant advantages upon an agrochemical candidate.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -OCF₃ group, in particular, is highly resistant to oxidative metabolism by enzymes (e.g., cytochrome P450s) in both target pests and the wider environment. This leads to increased bioavailability and prolonged residual activity, reducing the number of applications required.
-
Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule. This property is crucial for enhancing its ability to penetrate the waxy cuticles of plants and the exoskeletons of insects, thereby improving uptake and efficacy.[1][2]
-
Modulation of Biological Activity: Fluorine's high electronegativity can alter the electronic profile (pKa) of a molecule, which can lead to stronger binding interactions with target proteins or enzymes. This often translates directly into higher intrinsic potency.[3]
Boronic acids serve as premier reagents for introducing these fluorinated aryl fragments into larger, more complex structures.[3] this compound is a prime example, engineered to deliver this high-value fragment with precision.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in agrochemical synthesis is its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl or heteroaryl-aryl structures that are common motifs in advanced agrochemicals.[7][8][9]
The reaction's popularity stems from its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of boronic acid reagents.[6]
Mechanistic Rationale
Understanding the catalytic cycle is key to optimizing the reaction. The process involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, ligand, and base is critical for ensuring a high-yielding and clean reaction, especially with potentially challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Agrochemical Precursor
This protocol details a representative Suzuki-Miyaura coupling to synthesize a biaryl compound, a common scaffold in fungicides and herbicides.[7][8] We will couple this compound with 2-bromo-6-methylpyridine, a common heteroaromatic core.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound | ≥97% | Sigma-Aldrich | The key arylboronic acid partner. |
| 2-Bromo-6-methylpyridine | ≥98% | TCI Chemicals | The heteroaryl halide coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Strem Chemicals | Palladium(0) catalyst. Can be sensitive to air. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powder | Fisher Scientific | Base for activating the boronic acid. Must be dry. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Reaction solvent. Should be degassed. |
| Deionized Water | N/A | In-house | Co-solvent. Should be degassed. |
| Ethyl Acetate | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T.Baker | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Round-bottom flask, condenser, magnetic stirrer | N/A | Standard labware | |
| Inert atmosphere setup (Nitrogen or Argon) | N/A | N/A | Essential for protecting the catalyst from oxygen. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Protocol
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.20 g, 4.72 mmol, 1.2 eq), 2-bromo-6-methylpyridine (0.67 g, 3.93 mmol, 1.0 eq), potassium carbonate (1.36 g, 9.83 mmol, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.136 g, 0.118 mmol, 3 mol%).
-
Establish Inert Atmosphere: Seal the flask with a septum, and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.
-
-
Solvent Addition: Via syringe, add 20 mL of degassed 1,4-dioxane, followed by 5 mL of degassed deionized water.
-
Causality Note: The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate. Dioxane solubilizes the organic reagents. Degassing prevents catalyst deactivation.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour until the starting aryl halide is consumed (typically 4-8 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with 50 mL of ethyl acetate and 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and rinse the solid with a small amount of ethyl acetate.
-
Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Characterization: Collect the pure fractions, combine, and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure a properly inert atmosphere. Use a fresh bottle of catalyst or a more robust pre-catalyst. |
| Insufficiently dry base or solvents | Use anhydrous reagents and solvents. Dry the base in an oven before use. | |
| Deboronylation | Boronic acid is unstable under reaction conditions | Lower the reaction temperature and extend the time. Use a milder base like K₃PO₄.[10] |
| Homocoupling of Boronic Acid | Presence of oxygen; incorrect stoichiometry | Improve degassing procedure. Ensure accurate weighing of reagents. |
| Difficult Purification | Byproducts with similar polarity to the product | Optimize the chromatography gradient. Consider a different solvent system or reverse-phase chromatography if needed. |
Conclusion and Future Outlook
This compound is a powerful and enabling tool for the modern agrochemical scientist. Its strategic design allows for the efficient incorporation of a metabolically robust and highly lipophilic moiety into target molecules, primarily through the reliable and versatile Suzuki-Miyaura cross-coupling reaction. The protocols and workflows outlined here provide a solid foundation for researchers to leverage this building block in the creation of screening libraries and the optimization of lead compounds. As the demand for safer, more effective, and environmentally conscious crop protection solutions grows, the judicious use of advanced, fluorinated intermediates like this one will continue to be a cornerstone of agrochemical innovation.[12][13][14]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Low yield in Suzuki coupling with (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Low Yield in Suzuki Coupling with (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Senior Application Scientist's Note: Welcome to the technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. The specific boronic acid , this compound, presents a classic challenge: it is both sterically hindered due to the ortho-trifluoromethoxy group and electronically deactivated by the electron-withdrawing trifluoromethoxy and chloro substituents. This guide is structured [1][2]to diagnose and resolve the low-yield issues that frequently arise with such challenging substrates. We will move from foundational principles to advanced troubleshooting, providing not just protocols, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: Low yields with this substrate are typically rooted in two main issues stemming from its structure:
-
Steric Hindrance: The ortho-trifluoromethoxy group physically obstructs the approach of the boronic acid to the palladium center. This dramatically slows down the crucial transmetalation step of the catalytic cycle.
-
Electronic Deactiva[3][4]tion: The trifluoromethoxy (-OCF₃) and chloro (-Cl) groups are strongly electron-withdrawing. This reduces the nucleoph[1][2]ilicity of the carbon atom attached to the boron, further impeding the transmetalation step where the aryl group is transferred from boron to palladium.
To overcome these challe[3]nges, the reaction conditions must be carefully optimized to favor the desired catalytic turnover and minimize side reactions.
Q2: What are the primary side reactions I should be aware of?
A2: With challenging substrates, several side reactions can become dominant, consuming your starting materials and catalyst.
-
Protodeboronation: This is the most common culprit. The boronic acid reacts with residual water or protic solvents in the presence of a base, replacing the -B(OH)₂ group with a hydrogen atom. Electron-deficient boroni[5]c acids are particularly susceptible to this side reaction.
-
Homocoupling: Two molecules of the boronic acid can couple with each other, forming a symmetrical biaryl. This is often promoted by the presence of oxygen, which can interfere with the catalyst's normal cycle.
-
Catalyst Deactivati[3]on: The active Pd(0) catalyst can be oxidized to an inactive Pd(II) state or form palladium black, especially if the reaction is not rigorously maintained under an inert atmosphere. The nitrogen atoms in som[6][7][8]e heterocyclic coupling partners can also coordinate to the palladium and deactivate it.
Troubleshooting Wo[9]rkflow: A Step-by-Step Diagnostic Approach
If you are experiencing low yields, systematically evaluate and optimize the following parameters.
Step 1: Re-evaluate Your Catalyst and Ligand System
For sterically hindered and electron-deficient substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a system that pr[6]omotes both rapid oxidative addition and facilitates the difficult transmetalation step.
Recommended Solutions:
-
Switch to Buchwald Ligands: Bulky, electron-rich biarylphosphine ligands are essential. They stabilize the pallad[3]ium center and accelerate both oxidative addition and the final reductive elimination step.
-
XPhos, SPhos, o[6]r RuPhos are excellent starting points for sterically demanding couplings.
-
-
Use a Pre-catalyst:[3][6] Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) are often more effective than generating the active Pd(0) species in situ. They provide a reliable a[3][6]nd efficient source of the active catalyst.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol% can sometimes overcome high activation barriers.
| Parameter | Standard C[6]onditions | Recommended for Challenging Substrate | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | XPhos Pd G3, SPhos Pd G3 | Pre-catalysts ensure efficient generation of active Pd(0). Buchwald ligands are designed for hindered substrates. |
| Ligand | PPh₃, [3][6]dppf | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate key steps in the catalytic cycle. |
| Pd:Ligand Ratio | [3] 1:2 to 1:4 | (Use of pre-catalyst preferred) | Ensures sufficient ligand is present to stabilize the catalyst and promote reactivity. |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | Higher loading can compensate for slower catalytic turnover. |
Step 2: Opt[6]imize the Base and Solvent System
The choice of base is critical for activating the boronic acid without promoting protodeboronation.
Recommended Solutions:[6]
-
Use a Stronger, Non-Nucleophilic Base: For electron-deficient boronic acids, a stronger base is needed to form the more reactive boronate species.
-
Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are often superior to weaker bases like K₂CO₃ or Na₂CO₃ for these substrates.
-
-
Ensure Anhydrous Co[3][6][9]nditions (If Possible): While many Suzuki protocols use aqueous mixtures, water can exacerbate protodeboronation.
-
Rigorous Degassing:[3] Oxygen is detrimental. It leads to boronic acid homocoupling and catalyst decomposition. Ensure solvents are thoro[3]ughly degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
| Parameter | Standard C[11]onditions | Recommended for Challenging Substrate | Rationale |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger bases are needed to activate electron-deficient boronic acids for transmetalation. |
| Solvent | Toluene[3][6]/H₂O, Dioxane/H₂O | Anhydrous Dioxane, 2-MeTHF/H₂O (10:1) | Minimizes water to reduce the rate of protodeboronation. |
| Atmosphere | Iner[5][10]t | Rigorously Inert (Ar or N₂) | Prevents oxygen-induced catalyst deactivation and homocoupling. |
Step 3: Mod[3]ify the Boronic Acid
If protodeboronation remains a significant issue despite optimizing other conditions, consider converting the boronic acid to a more stable derivative.
Recommended Solutions:
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation.
-
Potassium Trifluoro[12]borate Salts (-BF₃K): These salts are highly stable crystalline solids that slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol uses a Buchwald-type pre-catalyst, which is often effective for difficult substrates.
-
Vessel Preparation[3]: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered, anhydrous K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: [3][13] Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
**Catalyst Addition:[3] Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-3 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to achieve a concentration of 0.1 M with respect to the aryl halide) via syringe.
-
Reaction: Heat th[5][14]e reaction mixture to 80-110 °C and monitor progress by TLC or LC-MS.
-
Workup: After com[5]pletion, cool the reaction to room temperature. Dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Pur[5]ify the crude product by flash column chromatography.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Common side reactions and byproducts with (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support center for (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth, field-proven insights into the compound's reactivity, common side reactions, and robust troubleshooting strategies to help you navigate experimental challenges and optimize your outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
Q1: What are the key structural features of this compound and how do they influence its reactivity?
This boronic acid possesses two key electron-withdrawing groups (EWGs) on the phenyl ring: a chloro group (–Cl) at the 5-position and a trifluoromethoxy group (–OCF3) at the 2-position. These features have significant implications for its behavior in cross-coupling reactions.
-
Increased Lewis Acidity: The EWGs pull electron density from the aromatic ring, making the boron atom more electron-deficient and thus a stronger Lewis acid.[1] This can influence its interaction with bases and the palladium catalyst in Suzuki-Miyaura couplings.
-
Susceptibility to Protodeboronation: The electron-deficient nature of the aryl ring makes the carbon-boron (C–B) bond more susceptible to cleavage, particularly under basic aqueous conditions.[2][3] This leads to a common and often problematic side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
-
Steric Hindrance: The ortho-trifluoromethoxy group provides significant steric bulk around the C–B bond. While this can sometimes be beneficial in directing reactivity, it can also slow down the desired transmetalation step in the catalytic cycle and may require more reactive catalyst systems or higher temperatures.[4][5]
Q2: What is boroxine formation and is this reagent susceptible to it?
Boroxine is a six-membered ring formed from the dehydration and cyclic trimerization of three boronic acid molecules.[6]
3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O
The equilibrium between the boronic acid and its boroxine form is reversible and depends on factors like water content, temperature, and the electronic properties of the aryl group.[7][8]
For this compound, the tendency to form boroxine is relatively low. Research indicates that arylboronic acids with electron-withdrawing groups exist predominantly as the free boronic acid monomer in solution, whereas electron-donating groups favor boroxine formation.[7][9] While this reduces concerns about dealing with a mixture of reactive species, it does not eliminate the need for proper handling.
Q3: How should I properly store and handle this boronic acid to ensure its integrity?
Proper storage is crucial for any boronic acid to prevent degradation.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to atmospheric moisture, which can affect reagent stoichiometry and potentially facilitate side reactions.
-
Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glove box or on a balance in a low-humidity room) and work quickly to minimize air exposure. Use anhydrous solvents and reagents whenever possible in your reactions.
Section 2: Troubleshooting Guide - Common Side Reactions in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common application for this boronic acid. However, its electronic and steric properties can lead to specific challenges. This section addresses the most frequently encountered problems.
Problem 1: Low Yield of Desired Product & Significant Protodeboronation Byproduct Detected.
This is the most common failure mode when using electron-deficient boronic acids.[2][3][10] The byproduct, 1-chloro-4-(trifluoromethoxy)benzene, is formed when the boronic acid group is replaced by a proton from a solvent (like water) or other protic source.
Causality & Mechanism: Base-mediated protodeboronation is significantly accelerated for highly electron-deficient arylboronic acids.[2][3][4] The reaction proceeds via the formation of a boronate species (ArB(OH)₃⁻), which then undergoes C–B bond cleavage. The presence of water and a strong base creates a favorable environment for this undesired pathway to compete with the desired transmetalation step in the Suzuki catalytic cycle.
Troubleshooting Flowchart for Protodeboronation
Caption: Troubleshooting workflow to mitigate protodeboronation.
Mitigation Strategies:
| Strategy | Rationale & Explanation | Recommended Action |
| Choice of Base | Strong hydroxide bases (NaOH, KOH) in the presence of water significantly accelerate protodeboronation.[2][4] Milder inorganic bases are often more effective at promoting transmetalation without excessively cleaving the C-B bond. | Primary Choice: K₃PO₄ (potassium phosphate). It is basic enough for transmetalation but less prone to causing protodeboronation. Alternatives: Cs₂CO₃ or K₂CO₃. |
| Solvent System | The presence of water is a key driver of this side reaction.[10][11] Using anhydrous solvents minimizes the availability of protons. | Use high-purity, anhydrous solvents. Consider solvents like Toluene, Dioxane, or CPME. If a co-solvent is needed, ensure it is also anhydrous. Degassing the solvent is also recommended.[11] |
| Temperature & Time | Higher temperatures can increase the rate of both the desired reaction and protodeboronation. Prolonged reaction times give the side reaction more opportunity to occur. | Run reactions at the lowest temperature that allows for a reasonable conversion rate (e.g., start screening at 80 °C). Monitor the reaction by TLC or LC-MS and work it up as soon as the aryl halide is consumed. |
| Reagent Form | Boronic acids can be converted to boronate esters (e.g., pinacol esters), which are often more stable and less susceptible to premature protodeboronation.[12] | If problems persist, consider synthesizing the pinacol ester of this compound and using it in the coupling reaction. |
Problem 2: Formation of Homocoupled Byproduct.
Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid, yielding 2,2'-bis(trifluoromethoxy)-5,5'-dichlorobiphenyl. This side reaction consumes the boronic acid and complicates purification.
Causality & Mechanism: Homocoupling is often promoted by the presence of oxygen and a Pd(II) species.[12][13] If the Pd(0) active catalyst is oxidized to Pd(II) by residual air, it can catalyze the dimerization of the boronic acid.[12][14] This process regenerates Pd(0), which can re-enter the desired catalytic cycle, but at the cost of consuming the nucleophile.
Competitive Reaction Pathways
Caption: Competing Suzuki (top) and Homocoupling (bottom) pathways.
Mitigation Strategies:
-
Rigorous Inert Atmosphere: The most critical step is to exclude oxygen. Ensure the reaction vessel and solvents are thoroughly degassed before adding the catalyst.[11] Maintain a positive pressure of an inert gas (argon or high-purity nitrogen) throughout the reaction.
-
Catalyst Choice: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) rather than a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)) that requires an in situ reduction step, which can sometimes be inefficient and leave residual Pd(II).
-
Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. A ratio of 1.1 to 1.3 equivalents is typically sufficient.
Section 3: Protocols & Methodologies
Protocol 1: Recommended General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized to minimize the side reactions discussed above.
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl halide (1.0 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~0.1 M concentration) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 2: Quality Control - NMR Check for Boroxine Impurities
While less common for this specific reagent, checking for boroxine is good practice.
-
Sample Prep: Dissolve a small sample (~5-10 mg) of the boronic acid in a deuterated solvent that has not been dried (e.g., CDCl₃ or DMSO-d₆ from a standard bottle).
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The B(OH)₂ protons of the boronic acid monomer typically appear as a broad singlet far downfield (often > 8 ppm). The chemical shift is concentration and solvent-dependent.
-
Water Addition Test: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The B(OH)₂ proton signal should disappear due to rapid deuterium exchange. If signals remain in that region that do not exchange, they could indicate the presence of boroxine or other impurities. The boroxine itself does not have distinct protons that are easily assigned, but its presence alters the equilibrium and may cause shifts in the aromatic signals. A clean spectrum showing the expected aromatic signals and a readily exchangeable B(OH)₂ proton is a good indicator of high-purity monomeric boronic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Improving the stability and shelf life of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support center for (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid (CAS 1195945-67-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and successful application of this versatile reagent in your experiments.
Introduction: Understanding the Molecule
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its utility stems from the unique electronic properties conferred by the trifluoromethoxy (-OCF₃) and chloro (-Cl) substituents, which can enhance metabolic stability and lipophilicity in target molecules.[1] However, like many arylboronic acids, its stability can be a critical factor for successful and reproducible results. This guide will address the common challenges associated with its handling, storage, and use.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Concerns
Q1: What are the primary degradation pathways for this compound?
A1: The two most significant degradation pathways for this boronic acid are protodeboronation and oxidation .
-
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond.[2] It can be catalyzed by acid or base and is often a problematic side reaction in Suzuki-Miyaura couplings, especially under harsh conditions or with prolonged reaction times.[2][3] The electron-withdrawing nature of the chloro and trifluoromethoxy groups can influence the rate of this process.
-
Oxidation: Arylboronic acids are susceptible to oxidation, which converts the boronic acid to a phenol.[4][5] This can be mediated by reactive oxygen species or certain metal catalysts.[6][7] The resulting phenol is an impurity that can complicate purification and reduce the yield of the desired product.
Q2: How should I properly store this compound to maximize its shelf life?
A2: Proper storage is crucial for maintaining the integrity of the reagent. We recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | Reduces the rate of thermal decomposition and potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, which can lead to oxidation and hydrolysis. |
| Light | Amber vial or dark container | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and the formation of boroxines (anhydrides of boronic acids). |
For long-term storage, keeping the material in a desiccator at 4°C under an inert atmosphere is ideal.
Q3: I've noticed the formation of a white, less soluble solid in my stock of the boronic acid. What is it and is it a problem?
A3: This is likely the formation of the corresponding boroxine (a cyclic trimer anhydride). Boroxines form through the intermolecular dehydration of three boronic acid molecules. While boronic acids are generally stable and easy to handle, this propensity for boroxine formation can be a drawback.[8]
-
Is it a problem? For many applications, particularly Suzuki-Miyaura coupling, the boroxine is often in equilibrium with the boronic acid in the reaction mixture and can be a competent coupling partner. However, its formation can lead to issues with accurate weighing and solubility. It is best to minimize its formation through proper storage in a dry environment.
Part 2: Troubleshooting Guide - Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound.
Scenario 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Q: I am experiencing low yields in my Suzuki-Miyaura coupling reaction using this compound. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors related to the stability and reactivity of the boronic acid. Here is a systematic troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Scenario 2: Inconsistent Results and Poor Reproducibility
Q: My results with this compound are not reproducible between experiments. What could be the cause?
A: Inconsistent results are often linked to the gradual degradation of the boronic acid stock.
-
Root Cause: The primary suspect is the degradation of your stock material over time, either in solid form or in solution. Protodeboronation and oxidation can occur slowly even under recommended storage conditions once the container is opened and exposed to the atmosphere.
-
Troubleshooting Steps:
-
Aliquot Your Reagent: Upon receiving a new bottle, it is best practice to aliquot the boronic acid into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.
-
Qualify Your Stock: Before a critical series of experiments, perform a quick purity check of your boronic acid stock using a suitable analytical method like HPLC or LC-MS.[9][10]
-
Avoid Stock Solutions: If possible, avoid preparing stock solutions of the boronic acid for long-term storage, as degradation is often faster in solution. If a stock solution is necessary, prepare it fresh before use.
-
Part 3: Advanced Stabilization and Handling Protocols
For particularly sensitive applications or when facing persistent stability issues, converting the boronic acid to a more stable derivative can be a robust solution.
Protocol 1: Formation of a Pinacol Boronate Ester
Pinacol esters are significantly more stable towards protodeboronation and oxidation compared to the free boronic acid.[8] They are often stable enough for column chromatography.
Materials:
-
This compound
-
Pinacol
-
Toluene or another suitable aprotic solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly or purified by recrystallization or column chromatography.
Protocol 2: Conversion to an Air-Stable MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are resistant to degradation on the benchtop for extended periods.[11][12] They act as a slow-release form of the boronic acid under the basic conditions of the Suzuki-Miyaura coupling.[12]
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and MIDA (1.1 eq) in DMSO with heating (e.g., 80 °C) until a clear solution is obtained.
-
Remove the heat and allow the solution to cool to room temperature.
-
Slowly add acetonitrile as an anti-solvent to precipitate the MIDA boronate.
-
Collect the crystalline solid by filtration, wash with cold acetonitrile, and dry under vacuum.
-
The resulting MIDA boronate can be stored on the benchtop and used directly in Suzuki-Miyaura coupling reactions, typically with a base like K₃PO₄.[12]
Caption: Decision workflow for selecting a stabilization protocol.
Part 4: Analytical Methods for Purity Assessment
Regularly assessing the purity of your this compound is key to reliable results.
Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for separating the parent boronic acid from its common impurities like the corresponding phenol (from oxidation) and the protodeboronated arene.
Typical Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., Acquity BEH C18)[10] |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetonitrile[10] |
| Gradient | A suitable gradient from high aqueous to high organic |
| Detection | UV (e.g., at 254 nm) or Mass Spectrometry (MS) |
| Sample Preparation | Dissolve in a suitable solvent like acetonitrile.[13] |
Note: On-column hydrolysis can be an issue for boronate esters. For these, using aprotic solvents for sample preparation and potentially high pH mobile phases may be necessary to obtain accurate purity analysis.[13]
References
- 1. 2-(Trifluoromethoxy)phenylboronic acid | 175676-65-0 | Benchchem [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Handling and storage best practices for (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Welcome to the Technical Support Center for (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the handling, storage, and use of this versatile reagent in chemical synthesis.
I. Core Concepts & Chemical Profile
This compound is an organoboron compound widely used in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility stems from the presence of electron-withdrawing groups (a chlorine atom and a trifluoromethoxy group) on the phenyl ring, which influence its reactivity.[2]
| Property | Value | Source |
| CAS Number | 1195945-67-5 | [3] |
| Molecular Formula | C₇H₅BClF₃O₂ | [3][4] |
| Molecular Weight | 224.37 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Storage Temperature | 4°C | [3] |
II. Frequently Asked Questions (FAQs) on Handling and Storage
Q1: What is the best way to store this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored at 4°C in a tightly sealed container.[3] The primary concerns for storing boronic acids are exposure to moisture and air, which can lead to degradation.[6] It is also recommended to store the compound in a dry, well-ventilated area.[7][8] For optimal shelf life, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
Q2: What type of container is most suitable for storing this boronic acid?
A2: The choice of container is crucial for maintaining the integrity of the boronic acid.[6] Suitable container materials include:
-
Glass: Inert and non-reactive, ideal for high-purity storage.[6]
-
High-Density Polyethylene (HDPE) or Polypropylene: These plastics are chemically resistant and durable for laboratory use.[6]
Ensure the container has a tightly fitting screw-top lid to provide an airtight seal, minimizing moisture ingress and air exposure.[6]
Q3: Are there any specific chemicals that this compound should not be stored with?
A3: Yes, proper segregation is important for safety and to prevent cross-contamination. Boronic acids, being a type of inorganic acid, should be stored separately from bases.[9] Additionally, they should be kept away from strong oxidizing agents and flammable materials.[6][10] It is best practice to store them in a dedicated cabinet for corrosive materials.[9][11]
Q4: I've noticed my boronic acid has become clumpy. Is it still usable?
A4: Clumping is often a sign of moisture absorption. While the material may still be usable, the presence of water can negatively impact reactions like the Suzuki coupling. It is advisable to dry the material under vacuum before use. For critical applications, using a fresh, dry sample is recommended to ensure reproducibility.
III. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
The electron-deficient nature of this compound can present specific challenges in Suzuki-Miyaura coupling reactions. The primary competing side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[12]
Q5: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes?
A5: Low yields with electron-deficient boronic acids are a common issue.[12][13] The most probable causes are related to reagent quality, reaction conditions, and the inherent stability of the boronic acid. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Q6: How can I specifically minimize protodeboronation with this electron-deficient boronic acid?
A6: Protodeboronation is often accelerated under basic conditions and at higher temperatures.[14][15] To mitigate this:
-
Choice of Base: Use a weaker base if possible, or ensure anhydrous conditions. The rate of protodeboronation can be pH-dependent.[15]
-
Reaction Temperature and Time: Lowering the reaction temperature and shortening the reaction time can reduce the extent of this side reaction.[12]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[12] These derivatives often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[12]
Q7: My palladium catalyst appears to have decomposed (turned black). What causes this and how can I prevent it?
A7: The formation of palladium black is a sign of catalyst decomposition and is often caused by the presence of oxygen.[16] To prevent this:
-
Maintain an Inert Atmosphere: It is critical to exclude oxygen from the reaction. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.[12][16]
-
Use Degassed Solvents: Solvents should be properly degassed to remove dissolved oxygen.[12] This can be achieved by bubbling an inert gas through the solvent or by a series of freeze-pump-thaw cycles.
Q8: I am observing homocoupling of my boronic acid. What is the cause and how can I avoid it?
A8: Homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of Pd(II) species and oxygen.[17] This can occur if a Pd(II) precatalyst is used and the reduction to the active Pd(0) is inefficient, or if oxygen is present in the reaction mixture.[17] To minimize homocoupling:
-
Ensure an Oxygen-Free Environment: As with preventing catalyst decomposition, rigorously excluding oxygen is key.[17]
-
Use a Pd(0) Source: If homocoupling is a persistent issue, consider using a Pd(0) catalyst source directly.
-
Proper Ligand Choice: The choice of phosphine ligand can also influence the rates of the desired catalytic cycle versus off-cycle reactions.
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a general starting point and may require optimization for your specific substrates.
-
Reagent Preparation: In a reaction vial equipped with a stir bar, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[16]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[16]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.[16]
-
Reaction Execution: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[16]
-
Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.[16]
-
Purification: Purify the crude product by flash column chromatography.[16]
Mechanism of Protodeboronation
Caption: Simplified mechanism of base-catalyzed protodeboronation.
V. Safety Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[5][10]
-
Handling: Avoid creating dust.[18] Handle in a well-ventilated area, preferably in a fume hood.[7][10] Wash hands thoroughly after handling.[18]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[10][18]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10][18]
-
This technical support guide is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information and handle all chemicals in accordance with good laboratory practices.
VI. References
-
Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from --INVALID-LINK--
-
Yuan, Z., Liang, Y., He, Y., Deng, H., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. AUST J CHEM.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--
-
Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.
-
University of Edinburgh Research Explorer. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
-
Corrosive Storage Guidelines. (n.d.). Retrieved from --INVALID-LINK--
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
-
Ganoksin Orchid. (2005). Storing boric acid and alcohol mix.
-
Understanding Boronic Acids: Properties, Handling, and Sourcing. (n.d.). Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Phenylboronic acid Safety Data Sheet.
-
Fisher Scientific. (2010). 4-Fluoro-2-(trifluoromethyl)phenylboronic acid Safety Data Sheet.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
ChemScene. (n.d.). (5-Chloro-2-(trifluoromethyl)phenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Chemical Storage Guide. (n.d.). Retrieved from --INVALID-LINK--
-
ChemicalBook. (2022). 4-[(2'-chloro-5'-(trifluoromethyl)phenoxy)methyl]phenylboronic acid - Safety Data Sheet.
-
TCI Chemicals. (2025). 2-Chloro-5-(trifluoromethyl)phenylboronic Acid Safety Data Sheet.
-
TCI Chemicals. (2023). 3-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride).
-
Aaronchem. (2024). 3-((2'-Chloro-5'-(trifluoromethyl)phenoxy)methyl)phenylboronic acid Safety Data Sheet.
-
BLD Pharmatech. (n.d.). 2-Chloro-3-(trifluoromethyl)phenylboronic acid Safety Data Sheet.
-
Wikipedia. (n.d.). Phenylboronic acid.
-
CymitQuimica. (n.d.). [5-fluoro-2-(trifluoromethyl)phenyl]boronic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). Phenylboronic acid.
-
Chem-Impex. (n.d.). 2-(Trifluoromethoxy)phenylboronic acid. Retrieved from --INVALID-LINK--
-
SINFOO Chemical Solutions Co., Ltd. (n.d.). 5-chloro-2-(trifluoromethyl)phenylboronic acid. Retrieved from --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 928053-97-8: [5-fluoro-2-(trifluoromethyl)phenyl]boron… [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. sinfoochem.com [sinfoochem.com]
- 5. nbinno.com [nbinno.com]
- 6. laballey.com [laballey.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. wichita.edu [wichita.edu]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. aaronchem.com [aaronchem.com]
Identification of impurities in commercial (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Technical Support Center: (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Introduction
Welcome to the technical support guide for this compound (CAS No. 957062-69-0). This document is designed for researchers, synthetic chemists, and quality control analysts who utilize this versatile reagent in applications ranging from Suzuki-Miyaura cross-coupling reactions to the synthesis of complex pharmaceutical intermediates. The purity of boronic acids is paramount for reaction efficiency, yield, and the impurity profile of the final product. This guide provides a structured, question-and-answer-based approach to help you identify, understand, and troubleshoot common impurities encountered in commercial batches of this material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Based on the inherent chemistry of arylboronic acids, several classes of impurities are commonly observed. The principal impurities arise from the synthesis, storage, and handling of the material.
-
Boroxine (Trimeric Anhydride): This is the most common impurity. Three molecules of the boronic acid can undergo dehydration to form a stable, six-membered boroxine ring.[1][2] This is a reversible equilibrium process that can be influenced by temperature, moisture, and solvent.[3][4]
-
Protodeboronated Impurity: This impurity results from the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[5] For this specific compound, the protodeboronated product is 1-Chloro-4-(trifluoromethoxy)benzene . This is a frequent side reaction in syntheses and can also occur during subsequent reactions or upon prolonged storage.[6]
-
Homocoupling Dimer: Arising from the palladium-catalyzed coupling of two boronic acid molecules, this impurity is a symmetrical biaryl. While more common as a byproduct in Suzuki reactions, it can be present in the starting material from its synthesis.[7]
-
Residual Starting Materials & Reagents: Depending on the synthetic route, impurities such as unreacted 1-bromo-5-chloro-2-(trifluoromethoxy)benzene or residual borate esters may be present.[8][9]
The table below summarizes these key impurities.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Formation Pathway |
| This compound | ![]() | 254.44 | Parent Compound |
| Boroxine Trimer | ![]() | 708.11 | Dehydration[1][2] |
| Protodeboronated Impurity | ![]() | 196.56 | Protodeboronation[5] |
| Homocoupling Dimer | ![]() | 420.18 | Homocoupling[7] |
Q2: My ¹H NMR spectrum shows broad signals and is difficult to interpret. What is the likely cause?
A2: This is a classic indication of the presence of the boroxine trimer in equilibrium with the monomeric boronic acid.[10] The dynamic exchange between these species in solution at room temperature can lead to significant peak broadening, making precise integration and purity assessment challenging.
Troubleshooting Tip: To resolve this, you can add a small amount of a coordinating deuterated solvent, such as methanol-d₄, to your NMR sample. The methanol will interact with the boronic acid and help break down the boroxine trimer back into the monomeric form, resulting in sharper, more defined signals.[10]
Q3: I have detected a volatile, non-boron-containing impurity by GC-MS. How can I identify it?
A3: This is almost certainly the protodeboronated product, 1-Chloro-4-(trifluoromethoxy)benzene. Boronic acids themselves are generally not volatile enough for GC-MS analysis without derivatization.[11] The protodeboronated impurity, however, is significantly more volatile and will be readily detected. You can confirm its identity by comparing the mass spectrum with a reference library or by synthesizing and running an authentic standard. This impurity is a common degradation product and its presence can indicate harsh reaction conditions during synthesis or instability during storage.[5]
Q4: How can I definitively distinguish between the boronic acid and its boroxine form?
A4: ¹¹B NMR spectroscopy is the most direct and powerful technique for this purpose. It specifically probes the boron nucleus and its chemical environment.[12][13]
-
The trigonal (sp²-hybridized) boron of the monomeric boronic acid typically appears as a broad signal in the range of δ 25-35 ppm .[11]
-
The boron atoms within the boroxine ring , while also trigonal, are in a different electronic environment and typically resonate slightly upfield, often in the range of δ 15-25 ppm .[11][14]
By observing the chemical shifts and relative integration of the signals in the ¹¹B NMR spectrum, you can determine the ratio of the monomer to the trimer in your sample.
Troubleshooting & Experimental Protocols
This section provides detailed workflows and protocols to address specific analytical challenges.
Problem: An unknown peak is observed in the HPLC-UV/MS analysis.
Workflow for Identification: The following workflow provides a systematic approach to identifying unknown impurities.
Caption: Workflow for HPLC-MS based impurity identification.
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is suitable for the simultaneous quantification of this compound and its primary non-volatile impurities.[15][16]
| Parameter | Recommended Conditions | Rationale |
| Instrumentation | UPLC/HPLC system coupled to a Q-TOF or Triple Quadrupole MS | Provides excellent separation efficiency and accurate mass for identification.[15] |
| Column | C18 Reversed-Phase Column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Offers good retention and peak shape for aromatic compounds. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffering agent helps to stabilize the boronic acid and improve peak shape.[15] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Gradient | Start at 10% B, linear ramp to 95% B over 10 min, hold for 2 min, return to 10% B | A broad gradient is necessary to elute both the polar boronic acid and less polar impurities like the homocoupling dimer. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | |
| MS Detector | Electrospray Ionization (ESI), Positive and Negative Mode | ESI is effective for ionizing boronic acids.[15] Scanning both polarities can provide complementary fragmentation data. |
| Sample Prep. | Dissolve ~1 mg of sample in 10 mL of Acetonitrile/Water (50:50) | Ensures complete dissolution. |
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation and for identifying impurities that are isomeric or do not ionize well by MS.
-
Sample Preparation: Dissolve approximately 10-15 mg of the boronic acid sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Pay close attention to the aromatic region (δ 7.0-8.5 ppm) and look for unexpected signals. Integrate all peaks to estimate relative purity.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A single sharp signal is expected for the -OCF₃ group. The presence of multiple signals could indicate impurities containing this moiety.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is crucial for observing the boronic acid/boroxine equilibrium.[12] Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[12]
| Nucleus | Expected Chemical Shift (Parent) | Notes on Impurities |
| ¹H | ~7.5-8.2 ppm (aromatic protons) | Signals from protodeboronated or homocoupled impurities will appear in the aromatic region. Broad peaks suggest boroxine formation.[10] |
| ¹⁹F | ~ -57 ppm (relative to CFCl₃) | Additional signals may indicate impurities formed from related fluorinated starting materials. |
| ¹¹B | ~30 ppm | A second broad peak around 19-22 ppm is indicative of the boroxine trimer.[11][14] |
Impurity Formation Pathways
Understanding how impurities are formed is key to preventing their occurrence and ensuring the quality of your material.
Caption: Common impurity formation pathways.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. youtube.com [youtube.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Strategies to increase reaction kinetics with (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support center for (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for increasing reaction kinetics in cross-coupling reactions. The unique electronic and steric properties of this reagent present specific challenges, which this guide aims to address with scientifically grounded explanations and field-proven protocols.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling with this compound is sluggish or stalling. What are the primary factors to investigate?
A1: The slow reactivity of this boronic acid is primarily due to a combination of two factors: strong electron-withdrawing effects and steric hindrance.
-
Electronic Effects: The trifluoromethoxy (-OCF3) and chloro (-Cl) groups significantly decrease the electron density of the phenyl ring. This reduced nucleophilicity of the ipso-carbon slows down the crucial transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1]
-
Steric Hindrance: The ortho-trifluoromethoxy group sterically shields the boronic acid moiety, impeding its approach to the palladium center and further hindering the transmetalation process.
To address this, a systematic approach is required, focusing on the catalyst system, base, and reaction conditions. Start by verifying the integrity of your reagents and ensuring an oxygen-free environment, as oxygen can lead to catalyst decomposition and unwanted homocoupling side reactions.[2]
Q2: I'm observing significant protodeboronation. How can I minimize this common side reaction?
A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway, especially for electron-deficient arylboronic acids under basic aqueous conditions.[3][4] The electron-withdrawing nature of the -OCF3 and -Cl groups makes the C-B bond more susceptible to cleavage.
Strategies to Mitigate Protodeboronation:
-
Use a Milder, Non-Nucleophilic Base: Strong bases with high water content can accelerate protodeboronation.[4] Switch from strong bases like NaOH or KOH to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5] Fluoride bases like CsF or KF can also be effective.
-
Minimize Water Content: While some water is often necessary to dissolve the base and facilitate the formation of the active boronate species, excess water can promote protodeboronation. Use a carefully controlled solvent system, such as dioxane/H₂O (10:1) or THF/H₂O.
-
Increase Reaction Rate: A faster forward reaction will outcompete the slower protodeboronation side reaction. Employing a more active catalyst system (see Q3) and a higher reaction temperature can help drive the desired coupling.[2]
-
Convert to a More Stable Boron Reagent: If protodeboronation remains a significant issue, consider an in-situ or prior conversion of the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) or a trifluoroborate salt.[3][6][7] These are generally more resistant to premature decomposition.
Q3: What is the optimal choice of palladium catalyst and ligand for this challenging substrate?
A3: Standard catalysts like Pd(PPh₃)₄ are often inefficient for sterically hindered and electron-deficient substrates. The key is to use a modern catalyst system that promotes rapid generation of the active Pd(0) species and facilitates both oxidative addition and reductive elimination.
-
Recommended Ligands: Bulky, electron-rich monodentate biarylphosphine ligands are the gold standard for this type of transformation.[8] They stabilize the Pd(0) center, accelerate oxidative addition, and promote the final reductive elimination step. Excellent choices include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
-
Recommended Palladium Source: Palladium(II) precatalysts are highly recommended over Pd(0) sources like Pd₂(dba)₃ for their superior air stability and ability to rapidly and reliably generate the active monoligated Pd(0) species in solution.[9] Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3/G4) are particularly effective as they are designed for challenging couplings and activate under mild conditions.[2][9]
| Precatalyst | Ligand | Typical Loading | Key Advantages |
| XPhos Pd G3 | XPhos | 1-3 mol% | High activity, good for electron-deficient partners. |
| SPhos Pd G2 | SPhos | 1-3 mol% | Excellent for sterically demanding couplings. |
| RuPhos Pd G3 | RuPhos | 1-3 mol% | Broad substrate scope, highly active. |
Q4: How does the choice of base and solvent system impact the reaction kinetics?
A4: The base and solvent work in concert and their selection is critical. The primary role of the base is to activate the boronic acid by converting it to a more nucleophilic boronate anion (RB(OH)₃⁻), which is the active species in the transmetalation step.[10][11]
-
Base Selection:
-
Strong Bases (K₃PO₄, Cs₂CO₃): These are often the most effective for difficult couplings. Their higher basicity promotes the formation of the boronate species, accelerating transmetalation. Cesium carbonate is particularly useful due to the cesium effect, which can further enhance reaction rates.
-
Moderate Bases (K₂CO₃): A good starting point, but may not be strong enough for this deactivated system.
-
Fluoride Bases (KF, CsF): Can be very effective, particularly in anhydrous conditions, by forming a highly reactive trifluoroborate or difluoroboronate species.
-
-
Solvent Selection:
-
Aprotic Ethers (Dioxane, THF): These are excellent choices. They have good solvating properties for the organometallic intermediates.
-
Aqueous Mixtures (e.g., Dioxane/H₂O 10:1): A small amount of water is often required to solubilize the inorganic base. However, as noted in Q2, excess water should be avoided.
-
Polar Aprotic Solvents (DMF, NMP): While sometimes used, these can lead to catalyst decomposition at higher temperatures and are often not the first choice.
-
The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction.
Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (degassed)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.5 equiv), and XPhos Pd G3 (2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a final solvent ratio of 10:1 (dioxane:water) and a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of the Pinacol Boronate Ester
If protodeboronation is severe, converting the boronic acid to its more stable pinacol ester can improve reaction outcomes.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Drying agent (e.g., molecular sieves or MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in anhydrous toluene.
-
Azeotropic Removal of Water: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.
-
Usage: Use the prepared pinacol ester in place of the boronic acid in Protocol 1. Note that some conditions may need re-optimization, but the general principles apply.
This diagram illustrates the catalytic cycle and highlights the steps negatively impacted by the substrate's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Products Synthesized with (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Imperative of Certainty in Complex Synthesis
In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of biaryl scaffolds—a motif prevalent in countless biologically active molecules and functional materials.[1][2] The choice of boronic acid is pivotal, dictating not only the reaction's success but also the physicochemical properties of the final product. (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a sophisticated building block, prized for its ability to introduce a unique combination of substituents: a chloro- group, which can modulate electronic properties and provide a handle for further functionalization, and a trifluoromethoxy (-OCF3) group. The -OCF3 group is particularly noteworthy; as a bioisostere for other functionalities, it can enhance metabolic stability, binding affinity, and lipophilicity, making it a highly desirable feature in pharmaceutical candidates.[3][4]
However, the very complexity that makes these products desirable also presents significant challenges for their structural validation. The presence of chlorine, fluorine, and boron in the same synthetic pathway necessitates a multi-faceted analytical approach to unambiguously confirm structure and purity. This guide eschews a simple recitation of procedures. Instead, it serves as a comprehensive manual, grounded in field experience, to explain the causality behind our analytical choices. We will compare and contrast the primary validation techniques, provide robust experimental protocols, and offer insights into navigating the unique challenges posed by these fluorinated compounds, ensuring that your synthesized product is precisely what you intended it to be.
The Analyte Profile: Understanding the Target Molecule
A product synthesized via a Suzuki-Miyaura coupling using this compound will incorporate the 5-chloro-2-(trifluoromethoxy)phenyl moiety. The success of any validation strategy hinges on understanding the influence of these substituents on the molecule's behavior in various analytical techniques.
-
The Trifluoromethoxy (-OCF3) Group: This is a strong electron-withdrawing group, influencing the electronic environment of the aromatic ring.[5] This has direct consequences for NMR chemical shifts. Its three fluorine atoms provide a unique and powerful handle for ¹⁹F NMR, a technique of exceptional sensitivity.[6][7]
-
The Chloro (Cl) Group: The chlorine atom introduces a characteristic isotopic pattern in mass spectrometry due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This M/M+2 pattern is a definitive diagnostic tool.
-
The Boronic Acid Moiety: While the goal is complete consumption of the starting material, its presence as an impurity must be monitored. ¹¹B NMR is an effective tool for detecting residual boronic acid or related boronate esters.[8][9][10]
The following diagram illustrates the logical workflow for validating a typical product from synthesis to final confirmation.
Caption: Workflow from synthesis to final structural validation.
Part 1: The Core Trio of Structural Validation
No single technique is sufficient for complete validation. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For products derived from this compound, a suite of NMR experiments is not just recommended; it is essential.
-
¹H NMR: Provides information on the number and environment of protons. Expect complex splitting patterns in the aromatic region due to proton-proton and potential long-range proton-fluorine couplings.
-
¹³C NMR: Reveals the carbon skeleton. The carbon attached to the -OCF3 group will show a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a critical and highly informative experiment. The -OCF3 group will produce a sharp singlet in the proton-decoupled spectrum. Its chemical shift provides information about the electronic environment. ¹⁹F NMR is exceptionally sensitive and has a wide chemical shift range, making it excellent for detecting even trace fluorinated impurities.[6]
-
¹¹B NMR: Primarily used to confirm the absence of the boronic acid starting material. sp²-hybridized boronic acids typically appear around 28-33 ppm, while sp³-hybridized boronate esters (which can form with diol solvents or impurities) appear further upfield.[9][11]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS confirms the molecular weight of the synthesized product, providing a fundamental check on its identity.
-
Ionization: Electrospray Ionization (ESI) is common for LC-MS and is suitable for moderately polar, non-volatile compounds typical of Suzuki coupling products.
-
Isotopic Pattern: The most crucial diagnostic feature will be the M/M+2 isotopic pattern for the chlorine atom. The relative intensity of these peaks (approximately 3:1) is a clear signature of a monochlorinated compound.
-
Fragmentation: The trifluoromethoxy group can influence fragmentation patterns. While less predictable than the chlorine isotope pattern, characteristic losses, such as the loss of a ·CF₃ radical, can sometimes be observed, providing further structural confirmation.[12][13]
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity
Purity is not an academic detail; it is a critical parameter, especially in drug development where even minor impurities can have significant biological effects or lead to regulatory hurdles.[14][15][16] HPLC is the gold standard for assessing the purity of non-volatile organic compounds.
-
Methodology: A reversed-phase C18 column is typically the first choice. A gradient elution using water and acetonitrile (or methanol), often with a small amount of acid like formic acid or TFA to improve peak shape, is employed.
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is standard. The detector should be set to a wavelength where the biaryl product has strong absorbance.
-
Quantification: Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks. For pharmaceutical intermediates, a purity of >95% is often the minimum requirement.[15]
The diagram below illustrates the distinct role each technique plays in the validation process.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. CAS 928053-97-8: [5-fluoro-2-(trifluoromethyl)phenyl]boron… [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moravek.com [moravek.com]
A Senior Application Scientist's Guide to Spectroscopic Product Characterization: The Case of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the creation of complex biaryl structures. The choice of boronic acid is paramount to the success of these transformations, and reagents bearing fluorine-containing substituents are of particular interest for their ability to modulate the physicochemical properties of the target molecules. This guide provides an in-depth analysis of the spectroscopic characterization of a model product derived from (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, a versatile building block for introducing a chloro- and trifluoromethoxy-substituted phenyl moiety.
We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, offering not just data, but the underlying scientific rationale for interpreting these spectra. Furthermore, we will objectively compare the utility of this compound with alternative fluorinated boronic acids and the increasingly popular potassium trifluoroborate salts, supported by available performance data.
The Model Reaction: Synthesis of 4'-methoxy-5-chloro-2-(trifluoromethoxy)-1,1'-biphenyl
To provide a tangible framework for our spectroscopic analysis, we will focus on the product of a Suzuki-Miyaura coupling between this compound and 4-bromoanisole. This reaction yields 4'-methoxy-5-chloro-2-(trifluoromethoxy)-1,1'-biphenyl, a structure that encapsulates the key spectroscopic challenges and features associated with this class of compounds.
Caption: Suzuki-Miyaura coupling of this compound and 4-bromoanisole.
Spectroscopic Characterization of 4'-methoxy-5-chloro-2-(trifluoromethoxy)-1,1'-biphenyl
A multi-technique approach is essential for the unambiguous characterization of the target molecule. Each spectroscopic method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Fluorine
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive nucleus for analysis.[1]
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the substitution pattern on the two aromatic rings. Key expected features include:
-
Aromatic Protons: A series of doublets and doublets of doublets in the aromatic region (typically 7.0-7.8 ppm) corresponding to the protons on both phenyl rings. The coupling patterns will be indicative of their relative positions.
-
Methoxy Protons: A characteristic singlet around 3.8 ppm corresponding to the three protons of the methoxy group.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Of particular note for this molecule are the carbon-fluorine couplings.
-
Trifluoromethoxy Carbon: A quartet due to coupling with the three fluorine atoms (¹JCF) with a large coupling constant (around 255 Hz).[3]
-
Aromatic Carbons: Carbons ortho, meta, and para to the trifluoromethoxy group will exhibit smaller C-F couplings.
¹⁹F NMR Spectroscopy: This is a crucial technique for confirming the presence and electronic environment of the trifluoromethoxy group.
-
A single resonance is expected for the three equivalent fluorine atoms of the OCF₃ group. Long-range couplings to aromatic protons may be observed, resulting in a doublet or a pseudo triplet.[3]
| Spectroscopic Data Summary for a Representative Trifluoromethyl-Biphenyl Analog | |
| Technique | Key Observations |
| ¹H NMR (CDCl₃) | Aromatic protons observed as multiplets between 7.0 and 7.8 ppm. A singlet for the methoxy group is present.[2] |
| ¹³C NMR (CDCl₃) | Quartet for the CF₃ carbon with ¹JCF ≈ 272 Hz.[4] |
| ¹⁹F NMR (CDCl₃) | A singlet for the CF₃ group. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of our model compound is expected to show characteristic absorption bands for:
-
C-O Stretching: Strong bands associated with the ether linkage of the methoxy and trifluoromethoxy groups.
-
C-F Stretching: Strong, characteristic absorptions in the region of 1100-1300 cm⁻¹ are indicative of the C-F bonds in the trifluoromethoxy group.
-
C-Cl Stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4'-methoxy-5-chloro-2-(trifluoromethoxy)-1,1'-biphenyl.
-
Isotopic Pattern: Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature for a monochlorinated compound.
-
Fragmentation: Common fragmentation pathways may include the loss of a methyl group from the methoxy moiety or cleavage of the biphenyl linkage. The loss of a CF₃ group can also be a characteristic fragmentation pattern.[4]
Comparative Analysis: this compound vs. Alternatives
The choice of boronic acid can significantly impact the efficiency and outcome of a Suzuki-Miyaura coupling. Here, we compare our title compound with other fluorinated boronic acids and potassium trifluoroborate salts.
Alternative Fluorinated Boronic Acids
A variety of fluorinated phenylboronic acids are commercially available, each offering a different substitution pattern.
| Reagent | Key Features & Performance Considerations |
| This compound | Introduces both a chlorine atom and a trifluoromethoxy group. The electron-withdrawing nature of these substituents can influence reactivity. |
| (4-Fluorophenyl)boronic acid | A simple monofluorinated analog. Studies have shown that fluorinated boronic acids can lead to higher turnover frequencies in Suzuki couplings compared to their non-fluorinated counterparts.[5] |
| (2,4-Difluorophenyl)boronic acid | Offers a different difluoro-substitution pattern. Generally shows high reactivity and good yields in Suzuki couplings.[6] |
| (2,4-Bis(trifluoromethyl)phenyl)boronic acid | The presence of two strongly electron-withdrawing trifluoromethyl groups can significantly enhance the rate of reaction. |
The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[7] The electronic nature of the substituents on both the boronic acid and the aryl halide plays a crucial role in the reaction efficiency. Electron-withdrawing groups on the boronic acid can facilitate the transmetalation step, a key part of the catalytic cycle.
Potassium Trifluoroborate Salts: A Stable Alternative
Potassium organotrifluoroborates are emerging as superior alternatives to boronic acids in many applications.[8]
Advantages of Potassium Trifluoroborates:
-
Enhanced Stability: They are generally crystalline, air- and moisture-stable solids, which simplifies handling and storage.[9] Boronic acids, in contrast, can be prone to decomposition via protodeboronation.
-
Improved Performance: In many cases, potassium trifluoroborates provide higher and more reproducible yields, especially with challenging substrates.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to achieving desired molecular architectures and properties. Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.
This guide provides an in-depth technical comparison of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid , a sophisticated reagent, against a curated selection of alternative substituted phenylboronic acids. We will delve into the nuanced interplay of electronic and steric effects that govern reactivity and explore a detailed experimental framework for objective performance benchmarking. This document is intended for researchers, medicinal chemists, and process development scientists seeking to make informed decisions in reagent selection for their synthetic campaigns.
The Strategic Value of this compound
This compound is a highly functionalized reagent that offers a unique combination of substituents. The trifluoromethoxy (-OCF₃) group is a lipophilic electron-withdrawing group that can enhance metabolic stability and binding affinity in drug candidates.[1][2] The chloro substituent provides an additional point of modulation and can influence the electronic properties of the aromatic ring. The ortho positioning of the trifluoromethoxy group relative to the boronic acid moiety introduces steric hindrance that can impact the kinetics of transmetalation in the Suzuki-Miyaura catalytic cycle.[3] Understanding these intrinsic properties is key to predicting its performance and selecting appropriate reaction conditions.
Selecting the Right Tool: A Comparative Overview of Alternative Boronic Acids
The efficacy of a Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. The choice of an alternative reagent is therefore a critical decision based on the desired final product and the reactivity of the coupling partner. We will consider three classes of alternatives for our benchmarking study:
-
Electron-Withdrawing Alternatives: These reagents are expected to have increased Lewis acidity, potentially leading to faster transmetalation. However, they can also be more susceptible to protodeboronation under basic reaction conditions.[4]
-
(5-Chloro-2-(trifluoromethyl)phenyl)boronic acid: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, making this a close electronic analogue to our target compound.[5][6]
-
(2-Chloro-5-nitrophenyl)boronic acid: The nitro group is a powerful electron-withdrawing group, which can significantly enhance reactivity.
-
-
Electron-Donating Alternatives: These reagents may exhibit slower reaction rates due to decreased Lewis acidity but are often more stable to protodeboronation.
-
(2-Chloro-5-methoxyphenyl)boronic acid: The methoxy group is a classic electron-donating group.
-
(5-Chloro-2-methylphenyl)boronic acid: The methyl group is a weakly electron-donating group.
-
-
Sterically Hindered Alternatives: The steric environment around the boronic acid can significantly impact the approach to the palladium center, influencing reaction rates and potentially leading to higher selectivity in certain cases.
-
(2,5-Dichlorophenyl)boronic acid: The presence of two chloro groups increases steric bulk around the boronic acid.
-
(2,6-Dichlorophenyl)boronic acid: This isomer presents significant steric hindrance due to the two ortho chloro substituents.
-
Proposed Experimental Benchmarking Protocol
To provide a rigorous and objective comparison, a standardized Suzuki-Miyaura cross-coupling reaction is proposed. This experimental design will allow for the direct comparison of reaction yields, rates, and impurity profiles under identical conditions.
Model Reaction
The coupling of the selected boronic acids with a common, electronically neutral aryl bromide, such as 4-bromoanisole , will be investigated. This will provide a baseline for assessing the inherent reactivity of each boronic acid.
Caption: Proposed model Suzuki-Miyaura reaction for benchmarking.
Step-by-Step Experimental Protocol
-
Reagent Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Reaction Execution: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir for the specified reaction time.
-
Reaction Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the conversion to the product.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Data Presentation and Analysis
The performance of each boronic acid will be evaluated based on the following key metrics, which should be tabulated for clear comparison:
-
Reaction Yield (%): The isolated yield of the purified product.
-
Reaction Time (h): The time required to reach >95% conversion as determined by GC-MS or LC-MS.
-
Purity of Crude Product (%): The purity of the product before column chromatography, as determined by GC-MS or LC-MS, to assess the formation of byproducts.
-
Turnover Number (TON): A measure of catalyst efficiency, calculated as (moles of product) / (moles of catalyst).
Table 1: Benchmarking Data for Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Boronic Acid | Substituent Effects | Predicted Reactivity | Reaction Time (h) for >95% Conversion | Isolated Yield (%) | Crude Purity (%) |
| This compound | E-withdrawing, Steric Hindrance | Moderate to High | Experimental Data to be Generated | TBD | TBD |
| (5-Chloro-2-(trifluoromethyl)phenyl)boronic acid | Strong E-withdrawing | High | Experimental Data to be Generated | TBD | TBD |
| (2-Chloro-5-nitrophenyl)boronic acid | Strong E-withdrawing | Very High | Experimental Data to be Generated | TBD | TBD |
| (2-Chloro-5-methoxyphenyl)boronic acid | E-donating | Low to Moderate | Experimental Data to be Generated | TBD | TBD |
| (5-Chloro-2-methylphenyl)boronic acid | Weak E-donating | Moderate | Experimental Data to be Generated | TBD | TBD |
| (2,5-Dichlorophenyl)boronic acid | E-withdrawing, Steric Hindrance | Moderate | Experimental Data to be Generated | TBD | TBD |
| (2,6-Dichlorophenyl)boronic acid | E-withdrawing, High Steric Hindrance | Low | Experimental Data to be Generated | TBD | TBD |
TBD: To Be Determined through the proposed experimental protocol.
Mechanistic Considerations and Causality
The anticipated differences in performance among these reagents can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle.
The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is often rate-determining. The Lewis acidity of the boron atom plays a crucial role here; more electron-withdrawing substituents on the aryl ring increase the Lewis acidity, facilitating the formation of the boronate complex and subsequent transfer to the palladium.[7] Conversely, sterically demanding substituents, particularly in the ortho position, can impede the approach of the boronic acid to the palladium complex, thereby slowing down transmetalation.[3]
Conclusion and Recommendations
This compound is a valuable and versatile reagent for the synthesis of complex molecules. Its unique substitution pattern offers a balance of electronic activation and steric influence. The proposed benchmarking study provides a clear and robust framework for quantitatively assessing its performance against a range of alternative reagents.
For synthetic targets where rapid reaction kinetics are desired and the coupling partner is not overly sensitive, alternatives with strongly electron-withdrawing groups, such as (5-Chloro-2-(trifluoromethyl)phenyl)boronic acid, may be advantageous. In cases where stability and minimization of side reactions are critical, electron-donating analogues might be more suitable, albeit at the cost of longer reaction times. For intricate syntheses requiring high regioselectivity, the steric hindrance of our title compound or even more hindered alternatives could be strategically employed.
Ultimately, the selection of the optimal boronic acid is a multi-faceted decision that requires a thorough understanding of the interplay between electronics, sterics, and the specific demands of the synthetic route. This guide, with its proposed experimental validation, provides a solid foundation for making that evidence-based decision.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of Synthesized Compounds Derived from (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
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Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of synthesized compounds is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] This is particularly true for novel compounds derived from complex starting materials like (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, a versatile building block in medicinal chemistry. The trifluoromethoxy and chloro-substituents, while imparting desirable pharmacological properties, also introduce unique challenges in synthesis and purification, increasing the likelihood of process-related impurities and by-products.
Even trace amounts of impurities can significantly impact a drug's therapeutic performance, stability, and, most importantly, patient safety.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3A/B) that mandate the identification, reporting, and qualification of impurities in new drug substances and products.[3][4][5][6] These guidelines set specific thresholds for action, often as low as 0.05% for identification, underscoring the need for highly sensitive and accurate analytical methodologies.[3]
This guide provides a comprehensive comparison of key analytical techniques for the robust purity assessment of compounds synthesized from this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Analytical Arsenal: A Multi-Modal Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A holistic and reliable assessment necessitates an orthogonal approach, employing multiple methods that leverage different physicochemical principles. For compounds derived from this compound, the primary analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Complementary techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can provide further crucial information, particularly regarding the solid-state properties of the active pharmaceutical ingredient (API).
A comprehensive workflow for the purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the gold standard for purity determination in the pharmaceutical industry, offering excellent resolution, sensitivity, and quantification capabilities.[2] For arylboronic acid derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation.
Why RP-HPLC is the Preferred Choice: The non-polar stationary phase (typically C18) and polar mobile phase in RP-HPLC are well-suited for the separation of moderately polar to non-polar organic molecules like the compounds of interest. The trifluoromethoxy group and the aromatic rings contribute to the hydrophobicity of these molecules, allowing for good retention and separation on a C18 column.
Comparative Performance of HPLC Methods
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Mobile Phase | 60:40 Acetonitrile:Water (0.1% Formic Acid) | Gradient of Acetonitrile and Water (0.1% Formic Acid) |
| Run Time | 15 minutes | 25 minutes |
| Resolution | Good for major components, may co-elute trace impurities. | Excellent for separating closely related impurities. |
| Sensitivity | Moderate | High, especially for late-eluting impurities. |
| Application | Routine quality control, in-process checks. | Impurity profiling, stability studies, reference standard characterization. |
Experimental Protocol: Gradient RP-HPLC for Impurity Profiling
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[7]
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Inject a standard solution of the main compound six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be greater than 2000.
Data Interpretation: The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any impurity with an area percentage greater than 0.05% should be reported and its identification pursued.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of organic molecules.[2] For compounds containing fluorine, such as those derived from this compound, ¹⁹F NMR is an exceptionally powerful technique due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[9]
The Power of ¹⁹F NMR: The chemical shift of the trifluoromethoxy group in ¹⁹F NMR is highly sensitive to its electronic environment. This makes it an excellent probe for identifying subtle structural changes and detecting impurities that might be difficult to resolve by other methods. Furthermore, the absence of signals in a ¹⁹F NMR spectrum, other than the expected one, provides strong evidence for the purity of the compound with respect to fluorinated impurities.
Quantitative NMR (qNMR) for Absolute Purity Determination
While HPLC provides relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[10]
Workflow for absolute purity determination by quantitative NMR (qNMR).
Experimental Protocol: ¹⁹F qNMR
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.[7]
Materials:
-
Internal Standard: A certified reference material with a known purity and a ¹⁹F signal that does not overlap with the analyte signal (e.g., trifluorotoluene).[9]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[7]
Sample Preparation:
-
Accurately weigh approximately 20 mg of the synthesized compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in 0.7 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse experiment.
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signal of the trifluoromethoxy group of the analyte and the signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
Mass Spectrometry (MS): Identifying the Unknowns
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.[1][2][11][12] When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides a powerful platform for impurity profiling.[1][2][8]
The Advantage of High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.[1][11] This information is crucial for the confident structural elucidation of unknown impurities, especially when authentic reference standards are not available.[1]
Comparative Analysis of MS Techniques
| Technique | Application for Boronic Acid Derivatives | Advantages | Limitations |
| LC-MS | Primary tool for impurity profiling of non-volatile compounds. | Compatible with HPLC, provides molecular weight information for each separated peak. | Ionization efficiency can vary between compounds. |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents, starting materials). | Excellent for separating and identifying volatile compounds. | Boronic acids are generally non-volatile and require derivatization.[7] |
| HRMS (e.g., Q-TOF, Orbitrap) | Structural elucidation of unknown impurities. | Provides accurate mass and elemental composition.[1] | Higher cost and complexity. |
Experimental Protocol: LC-MS for Impurity Identification
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).
LC Conditions:
-
Use the same gradient RP-HPLC method as described above, but with a mobile phase that is compatible with MS (e.g., using formic acid or ammonium formate as an additive instead of non-volatile buffers).[8]
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
-
Scan Range: m/z 100-1000
-
Fragmentation: For structural information, tandem MS (MS/MS) experiments can be performed on the impurity peaks.[12]
Complementary Solid-State Characterization
For the final drug substance, which is often a crystalline solid, understanding its solid-state properties is crucial for stability and formulation development.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful, non-destructive technique used to identify the crystalline form (polymorph) of a compound and to assess its crystalline purity.[13][14][15] Different polymorphs of the same API can have different physical properties, including solubility and stability, which can impact bioavailability.[16] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific polymorph.[13][14][16]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[17] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions. For highly pure crystalline compounds (>98%), DSC can also be used to estimate purity based on the principle of melting point depression.[18][19][20] However, it is not suitable for compounds that decompose upon melting or do not exhibit a sharp melting peak.[18]
Conclusion: Ensuring Product Quality Through Rigorous Analysis
The purity assessment of synthesized compounds derived from this compound is a multifaceted process that requires a strategic combination of orthogonal analytical techniques. HPLC serves as the primary tool for separation and quantification of impurities, while NMR provides definitive structural confirmation and an avenue for absolute purity determination. Mass spectrometry is essential for the identification of unknown impurities, and solid-state techniques like XRPD and DSC ensure the correct polymorphic form and thermal properties of the final API.
By implementing the detailed protocols and understanding the rationale behind the choice of each technique, researchers and drug development professionals can build a robust and self-validating analytical workflow. This comprehensive approach is not only critical for meeting regulatory expectations but is fundamental to ensuring the development of safe and effective medicines.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ikev.org [ikev.org]
- 6. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. hpst.cz [hpst.cz]
- 9. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. innovationaljournals.com [innovationaljournals.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. cormica.com [cormica.com]
- 17. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 18. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in the vanguard of drug development, the strategic selection of building blocks is a critical determinant of synthetic success. This guide offers an in-depth technical review of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, a reagent of increasing interest. We will objectively compare its anticipated performance in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction with that of other boronic acids, supported by established chemical principles and illustrative experimental data.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and mild reaction conditions. The electronic and steric nature of the boronic acid is a key determinant of reaction efficiency. Here, we dissect the unique characteristics of this compound to provide a predictive framework for its application.
The Structural Anatomy of this compound: An Electron-Deficient Powerhouse
This compound possesses a distinct substitution pattern that significantly influences its reactivity. The presence of two electron-withdrawing groups, a chloro substituent at the 5-position and a trifluoromethoxy group at the 2-position, renders the phenyl ring electron-deficient. This electronic characteristic is a double-edged sword in the context of the Suzuki-Miyaura coupling.
The electron-withdrawing nature of these substituents is anticipated to have a profound effect on the transmetalation step of the catalytic cycle. While electron-donating groups on the boronic acid partner generally accelerate this step and enhance the overall reaction rate, electron-withdrawing groups can have a more nuanced impact, sometimes leading to slower reactions.[1] However, the increased Lewis acidity of the boron center in electron-deficient boronic acids can also facilitate the initial interaction with the palladium catalyst.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The following table summarizes the general performance of different classes of substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. This provides a framework for understanding the expected reactivity of this compound in comparison to other commonly employed reagents.
| Boronic Acid Class | Substituent Nature | General Reactivity in Suzuki-Miyaura Coupling | Expected Yields | Key Considerations |
| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Generally high reactivity due to facilitated transmetalation. | High to Excellent | Can be prone to homocoupling side reactions under certain conditions. |
| Electron-Neutral | -H | Moderate reactivity, serving as a baseline for comparison. | Good to High | Reaction outcomes are highly dependent on catalyst, base, and solvent selection. |
| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Can exhibit slower reaction rates. The increased Lewis acidity can be beneficial. | Moderate to High | May require more forcing reaction conditions (higher temperatures, stronger bases, more active catalysts) to achieve high yields. Prone to protodeboronation. |
| This compound | -Cl, -OCF₃ (both electron-withdrawing) | Expected to have reactivity characteristic of electron-deficient boronic acids. The ortho-trifluoromethoxy group may introduce steric hindrance. | Moderate to High | Careful optimization of reaction conditions is crucial. The choice of a sterically hindered phosphine ligand on the palladium catalyst may be beneficial to mitigate potential steric effects and promote efficient coupling. |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is fundamental to troubleshooting and optimizing reactions.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Complex Biaryl Carboxylic Acid
The following protocol is adapted from a published procedure for the synthesis of a key intermediate in the development of PD-1/PD-L1 interaction inhibitors and serves as a representative example of a Suzuki-Miyaura coupling involving a complex, substituted aryl boronate.[2]
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of the pinacol borate (1.0 equiv) in a mixture of dioxane and water, add the aryl bromide (1.2 equiv).
-
Catalyst and Base Addition: Add sodium carbonate (2.0 M aqueous solution, 3.0 equiv) to the reaction mixture.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Introduction: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Experimental Workflow Visualization
Conclusion and Future Outlook
This compound is a valuable, albeit challenging, building block for the synthesis of complex biaryl structures, particularly in the realm of medicinal chemistry. Its electron-deficient nature necessitates careful optimization of reaction conditions to achieve high yields in Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate palladium catalyst with a suitable phosphine ligand, a compatible base, and an optimal solvent system is paramount. The provided experimental protocol serves as a robust starting point for developing efficient coupling methodologies for this and structurally related boronic acids. As the demand for novel fluorinated and chlorinated scaffolds in drug discovery continues to grow, a thorough understanding of the reactivity of reagents like this compound will be indispensable for the advancement of pharmaceutical research.
References
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid. As a valued researcher, your safety and environmental stewardship are paramount. This document moves beyond simple instructions to explain the causality behind each procedure, ensuring a culture of safety and compliance within your laboratory. Adherence to these protocols is essential for protecting personnel, ensuring regulatory compliance, and maintaining the integrity of your research environment.
Hazard Identification & Immediate Safety Protocols
This compound and its derivatives must be treated as hazardous chemical waste.[1][2] An immediate understanding of its potential hazards is the foundation of safe handling and disposal. The hazard profile, based on data from structurally similar compounds, necessitates stringent safety measures.[3][4][5][6]
Table 1: Hazard Profile of Structurally Similar Phenylboronic Acids
| Hazard Type | GHS Classification | Description |
|---|---|---|
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[3][4][5][6] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[3][4][5][6] |
| Respiratory Irritation | STOT-SE Category 3 | May cause respiratory irritation if inhaled as dust or aerosol.[3][5][6] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[6][7] |
Before beginning any work that will generate waste, ensure you are operating within a certified chemical fume hood to minimize inhalation exposure.[1][2] The correct Personal Protective Equipment (PPE) is not optional; it is your primary defense against chemical exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2][8] | Protects against splashes of solutions or contact with solid particulates that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1][2] | Prevents skin contact and irritation. Contaminated gloves must be disposed of as solid hazardous waste.[1] |
| Body Protection | A fully fastened lab coat. | Prevents contamination of personal clothing and minimizes skin exposure.[1][2] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[1] |
Waste Characterization and Segregation
Proper disposal begins with correct segregation at the point of generation. Mixing incompatible waste streams is a significant safety violation that can lead to dangerous chemical reactions.[9][10] All waste containing this compound must be collected separately from other chemical waste unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[2]
The following workflow provides a clear decision-making process for segregating waste generated from this compound.
Caption: Waste Stream Segregation Workflow.
Step-by-Step Disposal Procedures
Follow the specific protocol below based on the type of waste you have generated.
Protocol 3.1: Solid Waste Disposal
This protocol applies to items such as contaminated gloves, bench paper, pipette tips, and residual solid this compound.
-
Designate a Container: Use a durable, sealable container (e.g., a wide-mouth polyethylene jar or a double-bagged, sturdy plastic bag) designated exclusively for this solid waste stream.[11]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[1] Clearly write the full chemical name: "this compound and associated lab debris."
-
Collection: Place all contaminated solid materials directly into the designated container.
-
Sealing: Keep the container sealed at all times except when adding waste.[12][13] This prevents the release of vapors and protects against spills.
Protocol 3.2: Liquid Waste Disposal
This protocol applies to unused solutions, combined reaction mixtures, and solvent rinsates from cleaning glassware.
-
Designate a Container: Select a chemically compatible, shatter-resistant container with a screw-top cap. The material must be compatible with the solvent used (e.g., a glass bottle for most organic solvents, but not for solutions containing hydrofluoric acid).[12][14]
-
Labeling: Affix a "Hazardous Waste" label.[2] Write the full chemical name and list all solvent components with their approximate percentages (e.g., "this compound, ~5% in Methanol, 95%").
-
Collection: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[10][15]
-
Sealing: Securely fasten the cap immediately after adding waste.
Protocol 3.3: Decontamination of Empty Containers
The original reagent bottle must be properly decontaminated before it can be disposed of as regular lab glass or recycled.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent that can dissolve the boronic acid.
-
Collect Rinsate: Crucially, each rinse must be collected and added to your designated hazardous liquid waste container as described in Protocol 3.2.[3] Under no circumstances should this rinsate be poured down the drain. [1][3][8]
-
Final Cleaning: After the triple rinse, the container can be washed with soap and water.
-
Disposal: Deface the original label to prevent confusion. Dispose of the clean, empty container according to your institution's policy for non-hazardous lab glass.
Spill and Emergency Procedures
Accidents require immediate and correct action. All procedures should be performed while wearing the full PPE described in Section 1.
Spill Cleanup (Solid Material)
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[3]
-
Contain: Prevent the dust from becoming airborne.
-
Collect: Gently sweep or scoop the material into a designated hazardous waste container.[8] Avoid creating dust.[3][6][8] Use spark-proof tools if a flammable solvent is present.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent. Collect the wipe as solid hazardous waste.
-
Report: Inform your lab supervisor and EHS department of the spill.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6][8] If irritation occurs or persists, seek medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[7]
Final Storage and Collection
All generated waste must be managed in accordance with the EPA's Resource Conservation and Recovery Act (RCRA) and your institution's specific Chemical Hygiene Plan.[12][16][17]
-
Storage: Store your sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[12][13] This area should be secure, away from general traffic, and within the laboratory where the waste was generated.
-
Compatibility: Ensure the waste container is stored with compatible chemicals to prevent accidental reactions. Do not store acids and bases together, or oxidizers with flammable materials.
-
Arrange Pickup: Follow your institution's established procedure for hazardous waste collection. Contact your EHS department to schedule a pickup, providing them with all necessary information from the waste label.
Your commitment to these procedures is a critical component of a robust safety culture. By managing chemical waste responsibly, you protect yourself, your colleagues, and the broader community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aaronchem.com [aaronchem.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. ethz.ch [ethz.ch]
- 11. web.mit.edu [web.mit.edu]
- 12. pfw.edu [pfw.edu]
- 13. epa.gov [epa.gov]
- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. osha.gov [osha.gov]
- 17. compliancy-group.com [compliancy-group.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




